Ganolucidic acid A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H44O6 |
|---|---|
Molecular Weight |
500.7 g/mol |
IUPAC Name |
(6R)-6-[(10S,13R,14R,15R,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C30H44O6/c1-16(12-18(31)13-17(2)26(35)36)20-14-24(34)30(7)19-8-9-22-27(3,4)23(33)10-11-28(22,5)25(19)21(32)15-29(20,30)6/h16-17,20,22,24,34H,8-15H2,1-7H3,(H,35,36)/t16-,17?,20-,22?,24-,28+,29-,30-/m1/s1 |
InChI Key |
XRXBNTYHQXKSAO-VYLNFFKMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery, Isolation, and Characterization of Ganolucidic Acid A: A Technical Guide
Abstract
Ganolucidic acid A, a highly oxygenated lanostane-type triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, isolation, purification, and structural elucidation of this compound. Detailed experimental protocols, quantitative data, and illustrations of key processes are presented to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Introduction
Ganoderma lucidum, a fungus revered in traditional medicine for centuries, is a rich source of bioactive secondary metabolites, primarily triterpenoids and polysaccharides.[1][2] Among the vast array of over 380 triterpenoids identified from Ganoderma species, the ganoderic and lucidenic acids are the most prominent.[3][4] this compound belongs to the C30 lanostane (B1242432) triterpenoids and was first isolated and structurally characterized in the mid-1980s.[5] These compounds are responsible for the characteristic bitter taste of Ganoderma lucidum.[6]
This compound, with the molecular formula C30H44O6, has demonstrated a wide spectrum of biological activities, including anti-inflammatory, hepatoprotective, anti-cancer, and antimicrobial effects.[2][7][8] Its therapeutic potential has been linked to the modulation of various cellular signaling pathways, such as the JAK2-STAT3 and NF-κB pathways.[2][9] This guide focuses on the technical aspects of isolating and characterizing this promising natural product.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C30H44O6 | [10] |
| Molecular Weight | 500.7 g/mol | [10][11] |
| CAS Number | 98665-21-5 | [12] |
| IUPAC Name | (6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | [10] |
| Class | Lanostane-type Triterpenoid | [5] |
Isolation and Purification of this compound
The isolation of this compound from the fruiting bodies of Ganoderma lucidum is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a synthesis of established methods.[6][13][14]
Experimental Protocol: Extraction and Purification
3.1.1. Preparation of Raw Material
-
Obtain dried fruiting bodies of Ganoderma lucidum.
-
Grind the fruiting bodies into a fine powder (approximately 60-80 mesh) to increase the surface area for extraction.
3.1.2. Solvent Extraction
-
Macerate the Ganoderma lucidum powder with 80-95% ethanol (B145695) at a solid-to-liquid ratio of 1:20 (w/v).[6][15]
-
Perform the extraction at 60-80°C for 2-3 hours with continuous stirring.[13][15]
-
Repeat the extraction process three times to ensure maximum recovery of triterpenoids.
-
Combine the ethanol extracts and filter them to remove solid residues.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
3.1.3. Fractionation and Initial Purification
-
Dissolve the crude extract in water to form a mixed solution.
-
Add sodium bicarbonate (NaHCO3) to the solution (approximately 5% w/v) and stir until fully dissolved.[6]
-
Filter the solution to obtain the filtrate.
-
Adjust the pH of the filtrate to 2.0 using an appropriate acid (e.g., HCl).[6]
-
Perform liquid-liquid extraction with chloroform (B151607) (5 times the volume of the filtrate).[6]
-
Collect the chloroform layer and concentrate it under reduced pressure to yield the crude triterpenoid fraction.
3.1.4. Column Chromatography
-
Silica (B1680970) Gel Chromatography:
-
Subject the crude triterpenoid fraction to column chromatography on a silica gel column.
-
Elute with a gradient of chloroform and acetone (B3395972) or a similar solvent system.[13]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing this compound.
-
-
Sephadex LH-20 Chromatography:
-
Further purify the pooled fractions on a Sephadex LH-20 column.
-
Elute with a 51% methanol-water solution or a similar polar solvent system.[6]
-
Collect and pool the fractions containing the target compound.
-
3.1.5. Final Purification
-
Recrystallization:
-
Concentrate the purified fractions to dryness.
-
Recrystallize the solid residue from methanol (B129727) to obtain this compound with high purity.[6]
-
-
Purity Assessment:
-
Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC). A purity of over 97.5% can be achieved with this method.[6]
-
Experimental Workflow Diagram
Caption: Workflow for the extraction and purification of this compound.
Quantitative Analysis
Quantitative analysis of this compound is crucial for the standardization of Ganoderma lucidum extracts and products. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose.[16][17][18]
HPLC Method for Quantification
A validated reverse-phase HPLC (RP-HPLC) method is typically employed for the quantification of this compound.
-
System: Agilent 1260 Infinity HPLC system or equivalent.[17][18]
-
Column: C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 250 mm x 4.6 mm, 5 µm).[18][19]
-
Mobile Phase: Gradient elution with acetonitrile (B52724) and 0.1% aqueous acetic acid.[17][18]
-
Column Temperature: 30°C.[21]
Quantitative Data Summary
The following table summarizes the reported yields and content of this compound and related compounds from Ganoderma species.
| Parameter | Value | Source Species | Method | Reference |
| Total Yield (this compound) | 35% of total in drug | Ganoderma lucidum | 80% Ethanol Extraction, Column Chromatography | [6] |
| Purity after Recrystallization | > 97.5% | Ganoderma lucidum | Methanol Recrystallization | [6] |
| Content in Ethanol Extract | 2.8 mg/g | Ganoderma lucidum Fruiting Bodies | Ethanol Extraction | [3] |
| Content in Dehydrated Mushrooms | 0.8502 - 0.9241 mg/100 mg | Ganoderma lucidum | HPLC | [16] |
| Content (GAA) in Indian Strains | 827.50 - 2010.36 µg/g | Ganoderma spp. | RP-HPLC | [17][18] |
Structural Elucidation
The structure of this compound was determined through a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Provides information on the molecular weight and elemental composition. Electrospray ionization (ESI-MS) is commonly used.[22][23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule. 2D-NMR techniques (e.g., COSY, HMQC, HMBC) help in assigning the complete structure.[5][23]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as hydroxyl (-OH), carboxyl (-COOH), and carbonyl (C=O) groups.[23]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions and conjugation within the molecule.[23]
Biological Activity and Signaling Pathways
This compound has been shown to modulate several key signaling pathways, contributing to its therapeutic effects. One of the well-studied pathways is its role in hepatoprotection by inhibiting the JAK2-STAT3 signaling cascade.[9]
This compound and the JAK2-STAT3 Pathway
In models of liver injury, inflammatory cytokines can activate the Janus kinase 2 (JAK2), which in turn phosphorylates the Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 (p-STAT3) then translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes, leading to cellular damage. This compound has been shown to inhibit the phosphorylation of both JAK2 and STAT3, thereby downregulating this inflammatory cascade and protecting liver cells.[9]
Signaling Pathway Diagram
Caption: Inhibition of the JAK2-STAT3 signaling pathway by this compound.
Conclusion
This compound stands out as a triterpenoid with significant therapeutic potential, backed by a growing body of scientific evidence. The methodologies for its isolation and purification are well-established, allowing for the production of high-purity compounds for research and development. The detailed protocols and quantitative data presented in this guide offer a solid foundation for scientists aiming to explore the pharmacological properties of this compound and other related compounds from Ganoderma lucidum. Further research into its mechanisms of action and clinical efficacy is warranted to fully realize its potential in modern medicine.
References
- 1. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Comprehensive Review of the Structure Elucidation and Biological Activity of Triterpenoids from Ganoderma spp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound | CAS:98665-21-5 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Ganoderic acid A attenuated hepatic impairment by down-regulating the intracellular JAK2-STAT3 signaling pathway in induced mushroom poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C30H44O6 | CID 20055993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ganolucidic acid D | C30H44O6 | CID 122201289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | 和漢薬Wikiデータベース [inm.u-toyama.ac.jp]
- 13. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 16. myfoodresearch.com [myfoodresearch.com]
- 17. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. CN102721764B - Method for measuring ganoderic acid A, B, C2 content in ganoderma lucidum alcohol extract - Google Patents [patents.google.com]
- 20. jfda-online.com [jfda-online.com]
- 21. benchchem.com [benchchem.com]
- 22. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Technical Guide to the Hypothesized Mechanism of Action for Ganolucidic Acid A
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ganolucidic acid A (GAA) is a highly oxygenated lanostane-type triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum. This organism has been a cornerstone of traditional medicine in Asia for centuries, valued for its wide-ranging therapeutic properties.[1][2] Modern scientific investigation has identified this compound as one of the key bioactive constituents, demonstrating significant potential in oncology.[1][3] Its multifaceted anti-cancer activity is attributed to its ability to modulate a complex network of intracellular signaling pathways. This document provides an in-depth technical overview of the hypothesized mechanisms through which this compound exerts its effects, focusing on the induction of apoptosis, cell cycle arrest, and the inhibition of critical oncogenic signaling cascades. The information presented herein is intended to serve as a comprehensive resource for professionals engaged in cancer research and drug development.
Core Mechanisms of Anti-Cancer Action
This compound's therapeutic potential stems from its ability to engage multiple anti-neoplastic strategies simultaneously. It has been shown to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), arrest the cell cycle, and suppress invasion and metastasis in various cancer models, including hepatocellular carcinoma, breast cancer, and osteosarcoma.[4]
Induction of Apoptosis
A primary mechanism of this compound is the induction of apoptosis, or programmed cell death, in cancer cells.[4] This is achieved primarily through the intrinsic, mitochondria-mediated pathway. Evidence suggests GAA modulates the expression of key apoptosis-regulating proteins. Specifically, it has been observed to increase the expression of the pro-apoptotic protein Bax while potentially downregulating anti-apoptotic proteins like Bcl-2.[2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[2][4] This event triggers a cascade of enzymatic activations, culminating in the cleavage and activation of caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.[4]
Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G0/G1 phase.[4][5] This prevents cells from entering the S phase, where DNA replication occurs, thereby inhibiting their division. The mechanism involves the modulation of key cell cycle regulatory proteins. Studies have shown that GAA treatment leads to a significant downregulation of Cyclin D1, a protein essential for the G1 to S phase transition.[4] Concurrently, GAA upregulates the expression of p21, a potent cyclin-dependent kinase (CDK) inhibitor that further enforces the G1 checkpoint.[4] By downregulating Cyclin D1 and upregulating p21, GAA effectively applies brakes to the cell cycle engine.
Inhibition of Cell Proliferation and Invasion
In addition to inducing apoptosis and cell cycle arrest, this compound has been demonstrated to suppress the proliferation and invasive behavior of cancer cells.[4] This anti-metastatic activity is linked to its ability to inhibit key transcription factors, such as activator protein-1 (AP-1) and nuclear factor-κB (NF-κB), which regulate genes involved in cell migration and invasion.[4][6]
Modulation of Key Signaling Pathways
The diverse anti-cancer effects of this compound are orchestrated through its interaction with several critical intracellular signaling pathways that are often dysregulated in cancer.
Inhibition of the JAK/STAT3 Pathway
The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway is a critical regulator of cancer cell proliferation, survival, and inflammation. It is often constitutively active in many cancers. This compound has been shown to be a potent inhibitor of this pathway.[7][8] It suppresses the phosphorylation, and therefore the activation, of JAK1 and JAK2.[7] This, in turn, prevents the phosphorylation of STAT3.[7][9] By blocking STAT3 activation, GAA downregulates the expression of its target genes, which are crucial for tumor progression.[10][11] Furthermore, the inhibition of the STAT3 pathway by GAA has been shown to enhance the chemosensitivity of cancer cells to conventional drugs like cisplatin (B142131).[4][7]
Modulation of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is another central player in cancer, controlling genes involved in inflammation, cell survival, and metastasis.[12][13] this compound has been identified as an inhibitor of this pathway.[4][14] It is hypothesized to prevent the degradation of IκBα, the natural inhibitor of NF-κB.[13][14] By stabilizing IκBα, GAA effectively traps the NF-κB p65/p50 dimer in the cytoplasm, blocking its translocation to the nucleus.[14] This prevents the transcription of NF-κB target genes, thereby reducing inflammation and suppressing tumor progression.[12][13]
Regulation of PI3K/Akt/mTOR and p53 Pathways
Emerging evidence suggests that this compound and its derivatives also influence other crucial cancer-related pathways. These include the PI3K/Akt/mTOR pathway, a central regulator of cell growth and metabolism, and the p53 tumor suppressor pathway.[3][8][12] One study indicated that a derivative of GAA can induce apoptosis by regulating the p53 signaling pathway, potentially by inhibiting the interaction between p53 and its negative regulator, MDM2.[3][15] Inhibition of the PI3K/Akt/mTOR cascade has also been reported for other ganoderic acids, suggesting a potential mechanism for GAA as well.[12]
Quantitative Data Summary
Quantitative analysis is crucial for evaluating the potency of a potential therapeutic agent. The following table summarizes the available quantitative data for this compound and its related compounds from the cited literature.
| Compound | Target/Cell Line | Assay | Value | Reference |
| This compound | Nalm-6 (Leukemia) | MTT | IC50: 140 µg/mL (48h) | [16] |
| This compound | Acetylcholinesterase | Enzyme Inhibition | IC50: 24.04 ± 3.46 µM | [17] |
| This compound | Acetylcholinesterase | Enzyme Inhibition | IC50: 54.5 µM | [17] |
| This compound Derivative (A2) | MDM2 Protein | Binding Affinity | KD: 1.68 µM | [3][15] |
IC50: Half-maximal inhibitory concentration. KD: Dissociation constant.
Experimental Protocols
The following sections provide an overview of the standard methodologies used to investigate the mechanism of action of this compound.
Cell Viability and Proliferation (MTT Assay)
This assay determines the concentration of GAA required to inhibit cancer cell growth by 50% (IC50).[18]
-
Cell Seeding: Cancer cells (e.g., HepG2, Nalm-6) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow attachment.[16][18]
-
Treatment: Cells are treated with serial dilutions of this compound for specific time periods (e.g., 24, 48, 72 hours). A vehicle control is included.[4][16]
-
MTT Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.[18]
-
Data Acquisition: The formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value is then calculated.
Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry)
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Cells are treated with a specified concentration of this compound for a designated time.
-
Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of late apoptotic or necrotic cells with compromised membranes).[16]
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.
Cell Cycle Analysis (PI Staining by Flow Cytometry)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Fixation: Cells are treated with GAA, harvested, and fixed in cold ethanol (B145695) to permeabilize the membranes.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with Propidium Iodide (PI), which intercalates with DNA.
-
Flow Cytometry: The DNA content of individual cells is measured by a flow cytometer. The resulting histogram allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by GAA.[4][14]
-
Protein Extraction: Cells treated with GAA are lysed to release total cellular proteins.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Membrane Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).[19]
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific to the target protein (e.g., p-STAT3, Cyclin D1, Cleaved Caspase-3), followed by incubation with an enzyme-conjugated secondary antibody.[4][19]
-
Detection: A substrate is added that reacts with the enzyme to produce a chemiluminescent signal, which is captured and quantified.[19]
Conclusion and Future Directions
This compound presents a compelling profile as a multi-targeted anti-cancer agent. The current body of research strongly indicates that its mechanism of action involves the concurrent induction of apoptosis and cell cycle arrest, driven by the inhibition of critical oncogenic signaling pathways, most notably the JAK/STAT3 and NF-κB cascades.[4][7][8][12] This multi-pronged approach reduces the likelihood of developing drug resistance and highlights its potential as a standalone or adjuvant therapy.
While in vitro studies have been illuminating, further research is necessary. Future investigations should focus on in vivo animal models to validate these mechanisms and assess the pharmacokinetic and pharmacodynamic properties of this compound.[4] Elucidating its precise molecular targets and exploring synergistic combinations with existing chemotherapeutic agents will be crucial steps in translating this promising natural compound into a clinical reality for cancer treatment.[8]
References
- 1. Induction of apoptosis and ganoderic acid biosynthesis by cAMP signaling in Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganoderic acid produced from submerged culture of Ganoderma lucidum induces cell cycle arrest and cytotoxicity in human hepatoma cell line BEL7402 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ganoderic acid A | Endogenous Metabolite | NF-κB | TargetMol [targetmol.com]
- 7. Inhibition of the JAK-STAT3 signaling pathway by ganoderic acid A enhances chemosensitivity of HepG2 cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ganoderic acid A attenuated hepatic impairment by down-regulating the intracellular JAK2-STAT3 signaling pathway in induced mushroom poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating anti-oxidant potential of ganoderic acid A in STAT 3 pathway in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluating anti-oxidant potential of ganoderic acid A in STAT 3 pathway in prostate cancer | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. oss.signavitae.com [oss.signavitae.com]
- 15. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 17. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
The Genesis of Ganolucidic Acid A: A Technical Retrospective of Its Discovery and Early Evaluation
For Immediate Release
A comprehensive technical guide has been compiled, detailing the foundational studies and literature concerning Ganolucidic acid A, a significant lanostane-type triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum. This whitepaper is tailored for researchers, scientists, and professionals in drug development, offering an in-depth look at the seminal research that first identified and characterized this compound.
This compound was first isolated and its structure elucidated in the mid-1980s, marking a significant step in the exploration of the chemical constituents of Ganoderma lucidum. This guide meticulously documents the early experimental protocols for its extraction, isolation, and purification, providing a valuable resource for contemporary researchers. Furthermore, it collates the initial findings on its biological activities, with a particular focus on early cytotoxicity studies.
Isolation and Purification: A Step-by-Step Protocol from a Foundational Study
The pioneering work in the 1980s laid the groundwork for all subsequent research on this compound. The following is a detailed experimental protocol for its isolation and purification, synthesized from the methodologies described in the early literature.
Experimental Protocol: Isolation of this compound
-
Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum were subjected to extraction with methanol (B129727). This initial step aimed to separate a broad spectrum of compounds from the fungal matrix.
-
Solvent Partitioning: The resulting methanol extract was then partitioned between ethyl acetate (B1210297) and water. This liquid-liquid extraction step was crucial for separating compounds based on their polarity, with the triterpenoids, including this compound, concentrating in the ethyl acetate fraction.
-
Column Chromatography (Silica Gel): The ethyl acetate-soluble fraction was subjected to column chromatography on silica (B1680970) gel. A gradient elution was employed, starting with chloroform (B151607) and gradually increasing the polarity with the addition of methanol. This process allowed for the separation of the complex mixture into fractions with decreasing polarity.
-
Further Chromatographic Purification: Fractions containing this compound, identified by thin-layer chromatography (TLC), were further purified. This often involved repeated column chromatography on silica gel with a more refined solvent system, such as a benzene-acetone gradient, to isolate the compound from other closely related triterpenoids.
-
Crystallization: The final step in obtaining pure this compound was crystallization from a solvent mixture, typically methanol-chloroform, to yield colorless needles.
Early Biological Investigations: Cytotoxicity Profile
Initial biological screenings of the triterpenoids isolated from Ganoderma lucidum included assessments of their cytotoxic effects against various cancer cell lines. While the foundational papers of the mid-1980s focused primarily on the structural elucidation of a multitude of newly discovered compounds, subsequent and more recent studies have provided quantitative data on the cytotoxic potential of this compound. It is important to note that much of the early quantitative data is for closely related compounds or crude extracts.
| Compound | Cell Line | Activity | Reported IC50/ED50 | Source (More Recent Studies) |
| This compound | P-388 (Murine Leukemia) | Cytotoxic | - | Wu et al., 2001 |
| Hep G2 (Human Hepatoma) | Cytotoxic | - | Wu et al., 2001 | |
| Hep G2,2,15 | Cytotoxic | - | Wu et al., 2001 |
Note: The foundational papers from the 1980s that first described this compound did not provide quantitative cytotoxicity data (IC50 values). The cytotoxic activity was noted in later studies, often in comparison with newly isolated compounds.
Structural Elucidation in Early Studies
The determination of the intricate molecular structure of this compound was a significant achievement of the early research. This was accomplished through a combination of spectroscopic techniques, which were state-of-the-art for the time.
-
Mass Spectrometry (MS): Provided the molecular weight and fragmentation patterns, offering clues to the elemental composition and structural motifs.
-
Infrared (IR) Spectroscopy: Indicated the presence of key functional groups, such as hydroxyls, carbonyls (ketones and carboxylic acids), and carbon-carbon double bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): Offered detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise placement of atoms and the determination of the stereochemistry.
The culmination of these analytical methods allowed researchers to propose and confirm the lanostane-type triterpenoid structure of this compound, which has been consistently validated by subsequent studies.
This technical guide serves as a tribute to the pioneering research on this compound and provides a solid foundation for future investigations into its therapeutic potential. By understanding the origins of this research, the scientific community can better appreciate the evolution of our knowledge of this fascinating natural product.
A Technical Guide to the Structural Derivatives and Analogs of Ganolucidic Acid A: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganolucidic acid A, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant scientific interest due to its diverse pharmacological activities. These include potent anti-cancer, anti-inflammatory, and hepatoprotective effects. This technical guide provides an in-depth exploration of the structural derivatives and analogs of this compound, with a focus on their synthesis, biological evaluation, and the underlying molecular mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways to serve as a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction: The Therapeutic Promise of this compound
Ganoderma lucidum, revered for centuries in traditional medicine, is a rich source of bioactive secondary metabolites, among which the triterpenoids are of particular importance. This compound and its structurally related compounds, the ganoderic acids, form a significant class of these triterpenoids.
This compound is chemically defined as (15α)-15-hydroxy-3,11,23-trioxo-Lanost-8-en-26-oic acid, with the CAS number 98665-21-5.[1] Its tetracyclic lanostane (B1242432) skeleton is a key feature that contributes to its biological activities.[2] In contrast, the closely related Ganoderic Acid A is (25R)-7β,15α-Dihydroxy-3,11,23-trioxolanost-8-en-26-oic acid (CAS Number: 81907-62-2).[3][4] The primary structural difference lies in the presence of a hydroxyl group at the C-7 position in Ganoderic Acid A. For the purposes of derivatization and exploring structure-activity relationships, the core lanostane skeleton and the carboxylic acid side chain are key functional handles for chemical modification.
The therapeutic potential of these compounds is vast, with preclinical studies demonstrating their ability to modulate key signaling pathways implicated in cancer and inflammation, such as the JAK/STAT, NF-κB, and p53-MDM2 pathways. However, the native potency and pharmacokinetic properties of this compound can be suboptimal for clinical development. This has spurred considerable research into the synthesis of structural derivatives and analogs with enhanced efficacy and drug-like properties.
Structural Derivatives and Analogs: Synthesis and Biological Evaluation
The carboxyl group at the C-26 position of this compound and its analogs is a primary site for chemical modification to generate novel derivatives with improved biological activity. Amide derivatives, in particular, have shown significant promise in enhancing anti-cancer properties.
Quantitative Biological Activity Data
The following tables summarize the in vitro anti-proliferative activity of this compound (referred to as Ganoderic Acid A or GAA in the cited literature for derivatization) and a selection of its amide derivatives against various human cancer cell lines.
Table 1: Anti-proliferative Activity of this compound and its Amide Derivatives [5][6]
| Compound | Derivative Type | Cell Line | Cancer Type | IC50 (µM) |
| GAA | Parent Compound | MCF-7 | Breast Cancer | > 50 |
| A2 | n-hexyl amide | MCF-7 | Breast Cancer | 18.3 |
| GAA | Parent Compound | HepG2 | Liver Cancer | > 50 |
| A2 | n-hexyl amide | HepG2 | Liver Cancer | 25.6 |
| GAA | Parent Compound | SJSA-1 | Osteosarcoma | > 50 |
| A2 | n-hexyl amide | SJSA-1 | Osteosarcoma | 15.4 |
| A6 | 4-Fluorobenzyl amide | MCF-7 | Breast Cancer | ~25 (estimated from viability data) |
| A7 | 4-Chlorobenzyl amide | MCF-7 | Breast Cancer | ~28 (estimated from viability data) |
| A9 | 2-Aminoindane amide | MCF-7 | Breast Cancer | ~30 (estimated from viability data) |
Table 2: Binding Affinity of this compound Amide Derivative A2 to MDM2 [7]
| Compound | Target Protein | Binding Affinity (KD) |
| A2 | MDM2 | 1.68 µM |
Structure-Activity Relationships (SAR)
The data presented in the tables above, along with other studies, allow for the elucidation of key structure-activity relationships:
-
Carboxylic Acid Modification: The conversion of the C-26 carboxylic acid to an amide functionality is a critical modification for enhancing anti-cancer activity. The parent compound, with its free carboxylic acid, exhibits weak cytotoxicity against the tested cancer cell lines.[5][6]
-
Nature of the Amide Substituent: The nature of the substituent on the amide nitrogen plays a significant role in modulating potency. Aliphatic and aromatic substituents have been shown to confer potent anti-proliferative effects.
-
Hydroxylation Pattern: Studies on various ganoderic acids have revealed that the presence and position of hydroxyl groups on the triterpenoid core are crucial for specific biological activities. For instance, in the context of aldose reductase inhibition, a hydroxyl group at C-11 is an important feature. For potent inhibition, hydroxyl groups at C-3, C-7, and C-15 are also significant.[8][9]
-
Side Chain Unsaturation: The presence of a double bond in the side chain, specifically between C-20 and C-22, can contribute to improved aldose reductase inhibitory activity.[8][9]
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and the key biological assays used for their evaluation.
Synthesis of this compound Amide Derivatives
The following protocol is a general method for the synthesis of amide derivatives of this compound (or Ganoderic Acid A) via modification of the C-26 carboxyl group.[5][10]
Materials:
-
This compound (or Ganoderic Acid A)
-
2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Desired primary or secondary amine
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM.
-
Activation: To the stirred solution, add TBTU (1.2 equivalents) and DIPEA (2 equivalents). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Amide Formation: Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, dilute the mixture with DCM. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system, such as a gradient of methanol in dichloromethane, to yield the pure amide derivative.
Cell Viability (MTT) Assay
This protocol describes the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, SJSA-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis for Signaling Pathway Proteins
This protocol is for the detection of changes in protein expression and phosphorylation in key signaling pathways.
Materials:
-
Human cancer cell lines
-
This compound derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-IKK, IκBα, p-p65, p-STAT3, STAT3, MDM2, p53, Bax, Bcl-2, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with the this compound derivatives for the desired time. Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by this compound and its derivatives, as well as a typical workflow for their discovery and evaluation.
Drug Discovery and Evaluation Workflow
Caption: Workflow for the synthesis and evaluation of this compound analogs.
Inhibition of the NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB pathway by targeting IKK.
Modulation of the JAK-STAT3 Signaling Pathway
Caption: this compound inhibits the JAK-STAT3 pathway via JAK2.
Activation of the p53-MDM2 Apoptotic Pathway
Caption: this compound derivatives can induce apoptosis via the p53-MDM2 pathway.
Conclusion and Future Directions
This compound and its structural analogs represent a promising class of natural product-based therapeutic agents. The chemical tractability of the lanostane skeleton, particularly the C-26 carboxylic acid, allows for the generation of diverse libraries of derivatives with improved potency and pharmacological properties. The modulation of key signaling pathways such as NF-κB, JAK-STAT3, and p53-MDM2 underscores the potential of these compounds in the treatment of cancer and inflammatory diseases.
Future research should focus on:
-
Expansion of Structural Diversity: Synthesis and evaluation of a broader range of analogs, including esters and derivatives with modifications at other positions on the triterpenoid core, are needed to further explore the structure-activity landscape.
-
In Vivo Efficacy and Pharmacokinetics: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Target Deconvolution: While the effects on signaling pathways are being elucidated, the direct molecular targets of many this compound derivatives remain to be definitively identified.
This technical guide provides a solid foundation for researchers to build upon in the ongoing effort to translate the therapeutic potential of this compound and its analogs into novel clinical therapies.
References
- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of ganoderma acids from Ganoderma lucidum as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Pharmacological Properties of Lucidenic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lucidenic acids, a class of highly oxygenated lanostane-type triterpenoids predominantly isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant scientific interest for their diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the core pharmacological properties of lucidenic acids, with a focus on their anticancer, anti-inflammatory, antiviral, and hepatoprotective effects. This document synthesizes current research to present quantitative data, detailed experimental methodologies, and elucidate the underlying molecular mechanisms through signaling pathway diagrams. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.
Introduction
Ganoderma lucidum, revered for centuries in traditional Asian medicine, is a rich source of bioactive secondary metabolites, among which triterpenoids are of significant interest. Lucidenic acids, characterized by a C27 lanostane (B1242432) skeleton, represent a major group of these triterpenoids and have been the subject of extensive research.[1] Over 22 distinct types of lucidenic acids have been identified, each with a unique substitution pattern that influences its biological activity.[1] This guide will delve into the key pharmacological attributes of these compounds, providing a technical foundation for their potential therapeutic applications.
Anticancer Properties
The anticancer effects of lucidenic acids are among their most extensively studied pharmacological properties. These compounds have demonstrated cytotoxicity, anti-proliferative, and anti-invasive activities across a range of cancer cell lines.
Cytotoxicity and Anti-proliferative Effects
Lucidenic acids induce cytotoxicity in various cancer cell lines, including those of the prostate, leukemia, liver, and lung.[2] Notably, these effects appear to be selective for cancer cells, with minimal impact on the viability of normal peripheral blood lymphocytes.[2] The cytotoxic and anti-proliferative activities are often quantified by the half-maximal inhibitory concentration (IC50), as summarized in the table below.
Table 1: Cytotoxic and Anti-proliferative Activities of Lucidenic Acids
| Lucidenic Acid | Cancer Cell Line | Assay | IC50 Value | Reference(s) |
| Lucidenic Acid A | PC-3 (Prostate) | MTT | 35.0 ± 4.1 µM | [2] |
| Lucidenic Acid A | HL-60 (Leukemia) | MTT | 61 µM (72h), 142 µM (24h) | [2] |
| Lucidenic Acid A | COLO205 (Colon) | MTT | 154 µM (72h) | [2] |
| Lucidenic Acid A | HCT-116 (Colon) | MTT | 428 µM (72h) | [2] |
| Lucidenic Acid A | HepG2 (Hepatoma) | MTT | 183 µM (72h) | [2] |
| Lucidenic Acid B | COLO205 (Colon) | MTT | - | [2] |
| Lucidenic Acid B | HepG2 (Hepatoma) | MTT | 112 µM | [2] |
| Lucidenic Acid B | HL-60 (Leukemia) | MTT | 45.0 µM | [2] |
| Lucidenic Acid B | HT-29 (Colon) | MTT | - | [2] |
| Lucidenic Acid C | A549 (Lung) | MTT | 52.6 - 84.7 µM | [2] |
| Lucidenic Acid N | COLO205 (Colon) | MTT | 486 µM | [2] |
| Lucidenic Acid N | HepG2 (Hepatoma) | MTT | 230 µM | [2] |
| Lucidenic Acid N | HL-60 (Leukemia) | MTT | 64.5 µM | [2] |
| Lucidenic Acid O | - | DNA Polymerase Inhibition | - | [2] |
Anti-Invasive and Anti-Metastatic Effects
Several lucidenic acids have been shown to inhibit cancer cell invasion, suggesting potential anti-metastatic properties. For instance, lucidenic acids A, B, C, and N (at 50 µM) inhibited the invasion of HepG2 cells without affecting their viability.[2] This anti-invasive effect is linked to the inhibition of matrix metallopeptidase 9 (MMP-9) activity.[2]
Mechanisms of Anticancer Action
The anticancer activities of lucidenic acids are mediated through multiple signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of invasion.
Lucidenic acid B is a potent inducer of apoptosis in human leukemia (HL-60) cells via the intrinsic, or mitochondria-mediated, pathway.[1][2] This process involves the loss of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of a caspase cascade.[1][2]
References
Methodological & Application
Application Notes and Protocols for Ganolucidic Acid A Extraction from Ganoderma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganolucidic acid A, a highly oxygenated lanostane-type triterpenoid, is a significant bioactive compound isolated from the medicinal mushroom Ganoderma lucidum. It has garnered substantial interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and hepatoprotective effects. These therapeutic potentials underscore the importance of efficient and standardized extraction and purification protocols for this compound to facilitate further research and drug development.
This document provides detailed application notes and experimental protocols for the extraction of this compound from Ganoderma species. It includes a comparative summary of various extraction methods, detailed step-by-step procedures, and visual representations of the experimental workflow and the key signaling pathways modulated by this compound.
Data Presentation: Comparison of Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. The following table summarizes quantitative data from various studies, offering a comparative overview of different extraction techniques.
| Extraction Method | Solvent System | Solid-to-Liquid Ratio (w/v) | Temperature (°C) | Time | Yield/Purity | Reference |
| Ethanol (B145695) Extraction | 80% Ethanol | 1:5 - 1:10 | 60 | 3 x 5 hours | Purity: >97.5% (after purification) | [1] |
| Ethanol Extraction | 95% Ethanol | 1:20 | 60 | 2 hours | - | [2] |
| Ethanol Extraction | 100% Ethanol | - | 60.22 | 6 hours | Yield of Ganoderic Acid H: 2.09 mg/g | [3] |
| Methanol (B129727) Extraction | Methanol | - | - | - | Yield of Ganoderic Acid A: 532.53 µg/g | [4] |
| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | 1:20 | 45 | 45 minutes | - | [5] |
| Supercritical CO2 Extraction | Liquid CO2 | ~1:6 (g/mL) | 28 | - | - | [6] |
Note: The yield of this compound can vary significantly depending on the Ganoderma species, cultivation conditions, and the specific part of the mushroom used (fruiting body, spores, or mycelium).
Experimental Protocols
Protocol 1: Ethanol Extraction and Purification
This protocol details a conventional and widely used method for extracting and purifying this compound.[1]
1. Sample Preparation:
- Dry the fruiting bodies of Ganoderma lucidum in an oven at 60-70°C until a constant weight is achieved.
- Grind the dried mushroom into a fine powder (e.g., 60-mesh) to increase the surface area for extraction.
2. Extraction:
- Macerate the Ganoderma powder with 80% ethanol at a solid-to-liquid ratio of 1:10 (w/v).
- Perform the extraction three times at 60°C for 5 hours each time with constant stirring.
- Combine the extracts from the three cycles.
3. Concentration:
- Filter the combined extract to remove solid residues.
- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature of 50-60°C to obtain a crude extract.
4. Purification:
- Dissolve the crude extract in water.
- Perform liquid-liquid partitioning with chloroform (B151607).
- Concentrate the chloroform layer under reduced pressure.
- Subject the concentrated chloroform fraction to silica (B1680970) gel column chromatography.
- Elute the column with a suitable solvent system (e.g., a gradient of chloroform and methanol).
- Collect the fractions containing this compound (monitoring by TLC or HPLC).
- Further purify the pooled fractions using a Sephadex LH-20 gel column.
- Recrystallize the purified this compound from methanol to obtain high-purity crystals (>97.5%).
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol offers a more rapid extraction method utilizing ultrasonic energy to enhance efficiency.[5]
1. Sample Preparation:
- Prepare the dried and powdered Ganoderma lucidum as described in Protocol 1.
2. Extraction:
- Mix the powdered Ganoderma with 80% ethanol at a solid-to-liquid ratio of 1:20 (w/v) in a suitable flask.
- Place the flask in an ultrasonic bath.
- Sonicate the mixture for 45 minutes at a controlled temperature of 45°C.
3. Post-Extraction:
- Filter the mixture to separate the extract from the solid residue.
- Combine the ethanol extracts if the process is repeated.
- Concentrate the extract using a rotary evaporator to obtain the crude this compound extract.
4. Purification:
- Follow the purification steps outlined in Protocol 1 (steps 4.1 - 4.6).
Experimental Workflow
References
- 1. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of the chemical constituents from anti-inflammatory and antioxidant active fractions of Ganoderma neo-japonicum Imazeki - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assays to Determine Ganolucidic Acid A Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganolucidic acid A (GAA) is a highly oxygenated lanostane-type triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum. This compound has garnered significant scientific interest due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and hepatoprotective effects. These properties make this compound a promising candidate for further investigation in drug discovery and development. This document provides detailed application notes and experimental protocols for a range of in vitro assays to characterize the biological activity of this compound.
Data Presentation: Quantitative Analysis of this compound Activity
The biological activity of this compound has been quantified in various in vitro models. The following tables summarize key findings to facilitate comparison.
Table 1: Anticancer Activity of this compound
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | CCK-8 | 24 | 187.6 | [1] |
| CCK-8 | 48 | 203.5 | [1] | ||
| SMMC-7721 | Hepatocellular Carcinoma | CCK-8 | 24 | 158.9 | [1] |
| CCK-8 | 48 | 139.4 | [1] | ||
| MCF-7 | Breast Cancer | MTT/CCK-8 | 48 | Not explicitly stated for GAA, but derivatives showed activity. | [2] |
| SJSA-1 | Osteosarcoma | MTT/CCK-8 | 72 | Not explicitly stated for GAA, but derivatives showed activity. | [2] |
Table 2: Anti-inflammatory Activity of this compound
| Cell Line | Inflammatory Stimulus | Key Inhibited Mediators | IC50 / Effective Concentration | Reference |
| BV-2 (murine microglia) | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 | Not specified, but significant inhibition observed. | [3] |
| Primary mouse microglia | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 | Not specified, but significant inhibition observed. | [3] |
Table 3: Hepatoprotective and Other Activities of this compound
| Activity | In Vitro Model | Key Parameters Measured | Observed Effect | Reference |
| Hepatoprotective | Not explicitly detailed for in vitro assays of GAA alone. | Not applicable | Extracts containing GAA show protection against liver injury. | [4][5] |
| CYP450 Inhibition | Human Liver Microsomes | CYP3A4, CYP2D6, CYP2E1 activity | IC50 values of 15.05 µM, 21.83 µM, and 28.35 µM, respectively. |
Experimental Protocols and Workflows
This section provides detailed methodologies for key experiments to assess the in vitro activity of this compound.
Caption: General experimental workflow for in vitro analysis of this compound.
Cell Viability and Cytotoxicity Assay (CCK-8 Protocol)
Objective: To determine the effect of this compound on the viability and proliferation of cells.
Materials:
-
Target cells (e.g., HepG2, SMMC-7721, RAW 264.7)
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify this compound-induced apoptosis.
Materials:
-
Target cells
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.
-
Harvest the cells (including floating and adherent cells) and wash twice with ice-cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Target cells
-
6-well cell culture plates
-
This compound
-
Ice-cold 70% ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Cell Migration and Invasion Assay (Transwell Assay)
Objective: To assess the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium and medium with FBS
-
This compound
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
Protocol:
-
For the invasion assay, coat the top of the Transwell inserts with Matrigel and incubate at 37°C to allow for polymerization.
-
Seed cells (e.g., 5 x 10^4 cells) in serum-free medium containing different concentrations of this compound into the upper chamber of the inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.
-
Stain the cells with Crystal Violet.
-
Count the stained cells in several random fields under a microscope and calculate the average.
Western Blot Analysis for Protein Expression
Objective: To investigate the effect of this compound on the expression and phosphorylation of key signaling proteins.
Materials:
-
Target cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-p65, p65, cleaved caspase-3, cyclin D1, p21, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Anti-inflammatory Assays
Objective: To measure the inhibitory effect of this compound on NO production in LPS-stimulated macrophages (e.g., RAW 264.7).
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) is used to quantify the nitrite concentration.
Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).
Protocol:
-
Following cell treatment with this compound and LPS stimulation as described above, collect the cell culture supernatants.
-
Use commercially available ELISA kits for TNF-α, IL-6, or IL-1β.
-
Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, adding detection antibody, and developing the plate with a substrate.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.
In Vitro Hepatoprotective Assay
Objective: To evaluate the protective effect of this compound against toxin-induced liver cell injury.
Protocol:
-
Seed HepG2 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Induce liver cell injury by adding a hepatotoxin (e.g., carbon tetrachloride (CCl4) or acetaminophen).
-
After incubation, collect the cell culture supernatant.
-
Measure the activity of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in the supernatant using commercially available assay kits.
-
In parallel, cell viability can be assessed using the CCK-8 assay. A reduction in the release of ALT and AST and an increase in cell viability would indicate a hepatoprotective effect.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating multiple signaling pathways.
Caption: Anticancer signaling pathways modulated by this compound.
Caption: Anti-inflammatory signaling pathway modulated by this compound.
Conclusion
The protocols and data presented in this document provide a comprehensive framework for the in vitro evaluation of this compound. These assays are fundamental for elucidating its mechanisms of action and for generating the necessary data to support its further development as a potential therapeutic agent. The multi-targeted nature of this compound, particularly its ability to modulate key signaling pathways in cancer and inflammation, underscores its therapeutic potential. Further research using these and other advanced in vitro models will be crucial in fully characterizing its pharmacological profile.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Antioxidant Activity and In Vivo Hepatoprotective Effects of Ethanolic Extracts from Wall-Broken Ganoderma Lucidum Spores | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 4. In vitro inhibitory effects of ganoderic acid A on human liver cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Ganolucidic Acid A: Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro applications of Ganolucidic acid A (GA-A), a bioactive triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. The following protocols and data are curated from peer-reviewed research and are intended to guide researchers in utilizing GA-A for cancer cell culture studies.
Summary of Biological Effects
This compound has demonstrated significant anti-cancer properties across various cancer cell lines. Its primary mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cell proliferation and invasion.[1] These effects are mediated through the modulation of several key signaling pathways.
Quantitative Data Summary
The cytotoxic and growth-inhibitory effects of this compound on different cancer cell lines are summarized below. This data can serve as a reference for determining appropriate experimental concentrations.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µmol/L) | Reference |
| HepG2 | Hepatocellular Carcinoma | 24 | 187.6 | [1] |
| 48 | 203.5 | [1] | ||
| SMMC7721 | Hepatocellular Carcinoma | 24 | 158.9 | [1] |
| 48 | 139.4 | [1] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and passage number. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing cancer cells and treating them with this compound.
Materials:
-
Cancer cell line of interest (e.g., HepG2, SMMC7721, NALM-6)
-
Appropriate cell culture medium (e.g., RPMI-1640, MEM)[1]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (purity >96%)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and other consumables
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Maintain the cancer cell lines in the recommended culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.[1]
-
Stock Solution Preparation: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 50 mmol/L). Store the stock solution at 4°C.[1]
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction or flow cytometry) at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare working solutions of this compound by diluting the stock solution in fresh culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept constant across all treatments, including the vehicle control (typically ≤ 0.1%).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[1]
Experimental workflow for this compound treatment.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells treated with this compound
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the treated cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.[1]
-
Fix the cells by resuspending them in 70% cold ethanol and incubating overnight at 4°C.[1]
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.[1]
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is used to detect the expression levels of specific proteins.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against cleaved caspase-3, cyclin D1, p21, GAPDH)[1]
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by targeting multiple signaling pathways.
Apoptosis Induction Pathway
GA-A induces apoptosis through the mitochondrial-mediated pathway, which involves the release of cytochrome c and the activation of caspases.[1] It has been shown to increase the expression of cleaved caspase-3, a key executioner caspase.[1]
This compound induced apoptosis pathway.
Cell Cycle Regulation Pathway
GA-A can induce cell cycle arrest at the G0/G1 phase.[1] This is associated with the downregulation of cyclin D1 and the upregulation of the cyclin-dependent kinase inhibitor p21.[1]
This compound and cell cycle regulation.
Other Implicated Pathways
Research suggests the involvement of other signaling pathways in the anti-cancer effects of ganoderic acids, including the PI3K/Akt/mTOR , NF-κB , and MAPK pathways.[2][3][4] this compound has also been shown to inhibit the interaction between p53 and its negative regulator MDM2.[5] Furthermore, it may act as a glucose transporter (GLUT) inhibitor, thereby "starving" cancer cells.[6] Further investigation is required to fully elucidate the role of GA-A in these pathways.
These application notes and protocols are intended to serve as a starting point for researchers investigating the anti-cancer properties of this compound. Optimization of protocols for specific cell lines and experimental conditions is recommended.
References
- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. oncologynews.com.au [oncologynews.com.au]
Application Notes and Protocols for Studying Ganolucidic Acid A Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing animal models to investigate the pharmacological effects of Ganolucidic acid A (GAA), a bioactive triterpenoid (B12794562) from the mushroom Ganoderma lucidum. The protocols outlined herein are based on established preclinical research and are intended to serve as a foundational framework for exploring the therapeutic potential of GAA in oncology, inflammation, and neurodegenerative diseases.
Introduction
This compound is a prominent and highly concentrated triterpene found in Ganoderma lucidum, a mushroom with a long history of use in traditional medicine.[1] Modern pharmacological studies have revealed that GAA possesses a wide array of biological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects.[1] These activities are attributed to its ability to modulate various cellular signaling pathways.[1] This document details appropriate animal models, experimental protocols, and relevant signaling pathways to facilitate further in vivo research into this compound.
Recommended Animal Models
The choice of an appropriate animal model is crucial for obtaining meaningful and translatable data. Based on the known biological activities of GAA, the following models are recommended:
-
Oncology:
-
Syngeneic Tumor Models: The CT26 colon carcinoma model in BALB/c mice is a suitable model for studying the anti-tumor and immunomodulatory effects of GAA.[2]
-
Xenograft Models: Human tumor cell lines, such as HT-29 (colon cancer), can be implanted into immunocompromised mice (e.g., nude mice) to evaluate the direct anti-proliferative effects of GAA on human cancers.[3]
-
-
Inflammation:
-
Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model: This model is widely used to study systemic inflammation. Intraperitoneal injection of LPS in mice induces a robust inflammatory response, which can be modulated by GAA treatment.[4]
-
-
Neurodegenerative Diseases:
-
Amyloid-β (Aβ)-Induced Alzheimer's Disease Model: Intracerebroventricular injection of aggregated Aβ42 in mice creates a model of Alzheimer's disease, allowing for the evaluation of GAA's neuroprotective and cognitive-enhancing effects.[5]
-
-
Metabolic Diseases:
-
High-Fat Diet-Induced Hyperlipidemia Model: Feeding mice a high-fat diet induces hyperlipidemia and associated metabolic dysfunctions, providing a relevant model to study the lipid-lowering effects of GAA.[6]
-
Data Presentation: Quantitative Effects of this compound in Animal Models
The following tables summarize quantitative data from various in vivo studies investigating the efficacy of this compound.
Table 1: Anti-Tumor Effects of this compound
| Animal Model | Cell Line | GAA Dosage | Treatment Duration | Key Findings | Reference |
| CT26 tumor-bearing mice | CT26 (colon carcinoma) | 50 mg/kg (with 5-FU) | 18 days | Significantly inhibited tumor growth. | [2] |
| Xenograft mouse model | HT-29 (colon cancer) | Not specified | Not specified | Enhanced tumor suppression of oxaliplatin. | [7] |
Table 2: Anti-Inflammatory Effects of this compound
| Animal Model | Insult | GAA Dosage | Key Findings | Reference |
| LPS-induced acute lung injury in mice | LPS | Not specified | Significantly decreased lung wet-to-dry weight ratio and MPO activity. Attenuated pathological damages. | [4] |
| d-galactose-induced AD mice | d-galactose | Not specified | Alleviated neuroinflammatory effects. | [8] |
Table 3: Neuroprotective Effects of this compound
| Animal Model | Insult | GAA Dosage | Key Findings | Reference |
| Aβ-injected AD mouse model | Aggregated Aβ42 (i.c.v.) | Not specified | Ameliorated behavioral deficits. | [5] |
| 3xTg-AD mice | - | 10 mg/kg/day | Mitigated age-associated brain physiological decline. | [9] |
Table 4: Metabolic Effects of this compound
| Animal Model | Diet | GAA Dosage | Key Findings | Reference |
| Hyperlipidemic mice | High-Fat Diet (HFD) | Not specified | Significantly inhibited the abnormal growth of body weight and epididymal white adipose tissue. | [6] |
| NASH mouse model | High-Fat High-Cholesterol (HFHC) | 25 mg/kg/day & 50 mg/kg/day | Significantly inhibited fat accumulation, steatosis, inflammation, and fibrosis in the liver. | [10][11] |
Key Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several key signaling pathways involved in cell proliferation, inflammation, and survival.
Key signaling pathways modulated by this compound.
Experimental Protocols
General Animal Husbandry and Ethical Considerations
All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC). Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
Preparation and Administration of this compound
-
Preparation: For oral administration, GAA can be suspended in distilled water or a 0.5% solution of carboxymethylcellulose sodium. For intraperitoneal injection, a sterile solution in phosphate-buffered saline (PBS) or a mixture of DMSO and saline can be used. The solubility and stability of GAA in the chosen vehicle should be confirmed.
-
Administration Route: Oral gavage is a common and effective method for systemic administration.[12][13][14] Intraperitoneal or intravenous injections can be used for more direct systemic exposure.
-
Dosage: Based on published studies, a starting dose range of 10-50 mg/kg body weight can be considered.[2][9][10][11] Dose-response studies are recommended to determine the optimal dosage for a specific model.
Oncology Study Protocol: CT26 Syngeneic Tumor Model
This protocol is adapted from studies on the anti-tumor effects of GAA in combination with chemotherapy.[2]
Experimental workflow for an in vivo oncology study.
Methodology:
-
Animal Model: Use male BALB/c mice, 6-8 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject 2.5 x 10^5 CT26 colon carcinoma cells suspended in 200 µL of PBS over the scapula.[2]
-
Treatment Groups: Once tumors are palpable, randomize mice into the following groups (n=10/group):
-
Control (Vehicle)
-
This compound (50 mg/kg)
-
5-Fluorouracil (30 mg/kg)
-
This compound (50 mg/kg) + 5-Fluorouracil (30 mg/kg)
-
-
Administration: Administer treatments daily for 18 days via oral gavage (for GAA) and intraperitoneal injection (for 5-FU).[2]
-
Monitoring:
-
Measure tumor volume every 2-3 days using calipers. Calculate volume using the formula: (Length x Width²)/2.
-
Monitor body weight and general health status.
-
-
Endpoint: At the end of the 18-day treatment period, euthanize the mice.
-
Analysis:
-
Excise and weigh tumors.
-
Collect blood for biochemical analysis of relevant biomarkers (e.g., cytokines).
-
Harvest tissues for histological and molecular analysis (e.g., Western blot, immunohistochemistry) to investigate the mechanism of action.
-
Inflammation Study Protocol: LPS-Induced Acute Lung Injury Model
This protocol is based on studies investigating the anti-inflammatory effects of GAA.[4]
Methodology:
-
Animal Model: Use male C57BL/6 mice, 6-8 weeks old.
-
Treatment Groups:
-
Control (Vehicle)
-
LPS
-
LPS + this compound (various doses)
-
LPS + Dexamethasone (positive control)
-
-
GAA Administration: Administer GAA or vehicle orally one hour before LPS challenge.
-
Induction of Inflammation: Induce acute lung injury by intraperitoneal injection of LPS.
-
Sample Collection: At a predetermined time point after LPS injection (e.g., 6 hours), euthanize the mice.
-
Analysis:
-
Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis (TNF-α, IL-1β, IL-6).
-
Harvest lung tissue to determine the lung wet-to-dry weight ratio (an indicator of pulmonary edema) and for histological examination.
-
Measure myeloperoxidase (MPO) activity in lung tissue as a marker of neutrophil infiltration.
-
Assess oxidative stress markers (e.g., SOD, MDA) in lung tissue.
-
Neuroprotection Study Protocol: Aβ-Induced Alzheimer's Disease Model
This protocol is adapted from studies on the neuroprotective effects of GAA.[5][8]
Methodology:
-
Animal Model: Use male C57BL/6 mice, 8 weeks old.
-
Induction of AD Model: Induce Alzheimer's disease-like pathology by intracerebroventricular (i.c.v.) injection of aggregated Aβ42.[5]
-
Treatment Groups:
-
Sham (Vehicle injection)
-
Aβ42 + Vehicle
-
Aβ42 + this compound
-
-
GAA Administration: Administer GAA or vehicle daily via oral gavage for a specified duration following Aβ42 injection.
-
Behavioral Testing:
-
Endpoint and Analysis:
-
Following behavioral testing, euthanize the mice.
-
Collect brain tissue for analysis.
-
Perform immunohistochemistry to assess Aβ plaque deposition and neuroinflammation (e.g., microglia and astrocyte activation).
-
Use Western blot or ELISA to measure levels of inflammatory cytokines and signaling proteins in brain homogenates.
-
Assess mitochondrial ultrastructure in the brain using transmission electron microscopy.[8]
-
Conclusion
The animal models and protocols described in these application notes provide a robust framework for investigating the in vivo effects of this compound. By systematically evaluating its efficacy in these well-established models, researchers can further elucidate the therapeutic potential of GAA for a range of diseases and advance its development as a novel therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Ganoderic acid alleviates chemotherapy-induced fatigue in mice bearing colon tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ganoderic acid A attenuates lipopolysaccharide-induced lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ganoderic acid A from Ganoderma lucidum ameliorates lipid metabolism and alters gut microbiota composition in hyperlipidemic mice fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ganoderic Acid A To Alleviate Neuroinflammation of Alzheimer's Disease in Mice by Regulating the Imbalance of the Th17/Tregs Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-Term Administration of Triterpenoids From Ganoderma lucidum Mitigates Age-Associated Brain Physiological Decline via Regulating Sphingolipid Metabolism and Enhancing Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ganoderic acid A ameliorates non-alcoholic streatohepatitis (NASH) induced by high-fat high-cholesterol diet in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research.sdsu.edu [research.sdsu.edu]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. ouv.vt.edu [ouv.vt.edu]
- 15. Intranasal administration of Ganoderma lucidum-derived exosome-like nanovesicles ameliorates cognitive impairment by reducing inflammation in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: UPLC Analysis of Ganoderic Acids in Ganoderma lucidum
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ganoderma lucidum, a well-known medicinal mushroom, is a rich source of bioactive triterpenoids known as ganoderic acids. These compounds have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and antiviral effects. The quantitative analysis of ganoderic acids is crucial for the quality control of Ganoderma lucidum products and for research into their therapeutic applications. Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) offers a rapid, sensitive, and selective method for the simultaneous determination of multiple ganoderic acids. This document provides detailed protocols and application notes for the UPLC analysis of these compounds.
Data Presentation
Quantitative Method Validation Parameters
The following table summarizes typical performance metrics for the UPLC-MS/MS analysis of ganoderic acids, compiled from various studies. These values can serve as a benchmark for method development and validation.
| Performance Metric | Typical Value Range | Reference |
| Linearity (r²) | > 0.998 | [1][2][3] |
| Limit of Detection (LOD) | 0.66 - 6.55 µg/kg | [1][2][3] |
| Limit of Quantitation (LOQ) | 2.20 - 21.84 µg/kg | [1][2][3] |
| Precision (Intra-day RSD) | < 6.8% | [1][2][3] |
| Precision (Inter-day RSD) | < 8.1% | [1][2][3] |
| Accuracy/Recovery | 89.1 - 114.0% | [1][2][3] |
Illustrative Content of Ganoderic Acids in Ganoderma lucidum
The content of individual ganoderic acids can vary significantly depending on the strain, cultivation conditions, and part of the mushroom used. The following table provides an example of the quantitative data for specific ganoderic acids found in Ganoderma lucidum.
| Ganoderic Acid | Concentration Range (mg/g) |
| Ganoderic Acid A | 1.959 - 7.254 |
| Ganoderic Acid B | up to 4.574 |
Note: These values are illustrative and sourced from a study analyzing different origins of G. lucidum[4]. Actual concentrations will vary.
Experimental Protocols
Sample Preparation: Extraction of Ganoderic Acids
This protocol outlines a general procedure for the extraction of ganoderic acids from the fruiting bodies of Ganoderma lucidum.
Materials:
-
Dried and powdered Ganoderma lucidum fruiting bodies
-
Ethanol (B145695) (95%) or Methanol (B129727)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Methanol (LC-MS grade)
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Weigh 1.0 g of the powdered Ganoderma lucidum into a 50 mL conical tube.[5]
-
Add 20 mL of 95% ethanol to the tube.[5]
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.[5]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.[5]
-
Carefully decant the supernatant into a round-bottom flask.[5]
-
Repeat the extraction process (steps 2-5) two more times with fresh solvent to ensure complete extraction.[5]
-
Combine all the supernatants.[5]
-
Evaporate the solvent from the combined extract under reduced pressure using a rotary evaporator at 40 °C until a dry residue is obtained.[5]
-
Reconstitute the dried extract in 5 mL of LC-MS grade methanol.[5]
-
Vortex the solution for 1 minute to ensure complete dissolution.[5]
-
Filter the solution through a 0.22 µm PTFE syringe filter into a UPLC vial for analysis.[5]
UPLC-MS/MS Analysis Protocol
This protocol describes the instrumental analysis of the prepared extract for the quantification of ganoderic acids.
Instrumentation and Conditions:
| Parameter | Setting | Reference |
| UPLC System | Waters ACQUITY UPLC or equivalent | [1][2] |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | [1][2][5] |
| Mobile Phase A | Water with 0.1% Formic Acid | [1][2][5] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [1][2][5] |
| Flow Rate | 0.3 - 0.5 mL/min | [5] |
| Column Temperature | 40 °C | [5] |
| Injection Volume | 2 - 5 µL | [5] |
| MS System | Triple Quadrupole Mass Spectrometer | [5] |
| Ionization Mode | Electrospray Ionization (ESI), Negative | [1][2][5] |
| Capillary Voltage | 3.0 - 4.5 kV | [5] |
| Source Temperature | 120 - 150 °C | [5] |
| Desolvation Temperature | 350 - 550 °C | [5] |
| Desolvation Gas | Nitrogen | [5] |
| Collision Gas | Argon | [5] |
Illustrative Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 12.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
This is an illustrative gradient and should be optimized for the specific ganoderic acids of interest.[5]
Procedure:
-
Equilibrate the UPLC-MS/MS system with the initial mobile phase conditions for at least 30 minutes.[5]
-
Prepare a series of calibration standards by serially diluting a stock solution of a certified ganoderic acid standard (e.g., Ganoderic Acid A) in methanol to achieve a range of concentrations (e.g., 1 ng/mL to 1000 ng/mL).[5]
-
Inject the calibration standards, followed by the prepared samples and quality control (QC) samples.[5]
-
Acquire data using the Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for each ganoderic acid must be optimized. For example, for 7-Oxo-ganoderic acid Z, the precursor ion in negative mode would be [M-H]⁻ at m/z 469.3.[5]
-
Process the acquired data using the instrument's software to generate a calibration curve and quantify the amount of each ganoderic acid in the samples.[5]
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for UPLC-MS/MS analysis of ganoderic acids.
Signaling Pathways Modulated by Ganoderic Acids
Ganoderic acids have been reported to exert their biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways, which are critical in inflammation and cancer.[5][6]
Caption: Inhibition of NF-κB and MAPK signaling pathways by ganoderic acids.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Quality Difference Study of Six Varieties of Ganoderma lucidum with Different Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chemodiversity, pharmacological activity, and biosynthesis of specialized metabolites from medicinal model fungi Ganoderma lucidum | springermedizin.de [springermedizin.de]
Troubleshooting & Optimization
Technical Support Center: Solutions for Low Yield in Ganoderic Acid A Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of Ganoderic acid A, particularly focusing on resolving issues of low yield.
Troubleshooting Guide: Low Ganoderic Acid A Yield
This guide is designed to help you systematically identify and resolve common issues leading to suboptimal extraction yields.
dot
Caption: Troubleshooting logic for low Ganoderic acid A yield.
Q1: My Ganoderic acid A yield is consistently low. Where should I start troubleshooting?
A1: Low yield can stem from several factors, from the initial raw material to the final extraction parameters.[1] A systematic approach is crucial. Begin by evaluating the following:
-
Raw Material Quality: The concentration of ganoderic acids varies significantly between different strains of Ganoderma lucidum, as well as between the fruiting body, spores, and mycelium.[1][2] Cultivated G. lucidum may offer higher and more consistent levels of ganoderic acids compared to wild-harvested samples.[1] Always ensure you are using a high-quality, verified source material.
-
Sample Preparation: Proper preparation is critical. The dried Ganoderma lucidum should be ground into a fine powder to increase the surface area for solvent interaction, which significantly improves extraction efficiency.[1] Inconsistent particle size can lead to variable and incomplete extraction.
-
Extraction Method and Parameters: The chosen extraction method and its parameters are paramount. Simple maceration may yield less than more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Supercritical CO2 Extraction.[1] Each parameter—solvent type, temperature, time, and for UAE, ultrasonic power—must be optimized.
Q2: Which solvent should I use for the best Ganoderic acid A yield?
A2: Ganoderic acids are triterpenoids and are readily soluble in organic solvents.[1] The choice of solvent is a critical factor influencing yield.
-
Commonly Used Solvents: Ethanol (B145695) and methanol (B129727) are frequently used and have demonstrated high extraction yields.[3] An 80% ethanol-water solution is often cited as effective and has the advantage of being less toxic than other organic solvents like chloroform.[1][4]
-
Solvent Polarity: The polarity of the solvent system should be optimized for Ganoderic acid A. Experimenting with different concentrations of ethanol or methanol in water is recommended to find the optimal polarity for your specific material.[3]
-
Novel Solvents: Some research has explored the use of ionic liquids as a novel and efficient solvent for triterpenoid (B12794562) extraction.[3][5]
Q3: Can my extraction process be degrading the Ganoderic acid A?
A3: Yes, degradation is a significant risk, especially when using methods that involve heat or high energy.
-
Temperature: While higher temperatures can increase solubility and diffusion rates, excessive heat can lead to the degradation of ganoderic acids.[1][3] For ultrasound-assisted extraction, a temperature of around 45°C has been shown to be effective without causing significant degradation.[1]
-
Ultrasonic Power and Time: In Ultrasound-Assisted Extraction (UAE), both excessive ultrasonic power and prolonged extraction times can degrade the target compounds.[3] It is essential to find a balance that maximizes extraction efficiency while minimizing degradation. For instance, one protocol suggests sonication for 45 minutes as an optimal duration.[1] Monitoring the temperature of the extraction vessel is also crucial, and using a cooling water bath can help maintain stability.[3]
Frequently Asked Questions (FAQs)
Q1: What is Ultrasound-Assisted Extraction (UAE) and why is it recommended?
A1: Ultrasound-Assisted Extraction, or sonication, uses the intense cavitation forces from ultrasound waves to disrupt the rigid chitin (B13524) cell walls of the Ganoderma species.[3] This enhances solvent penetration and facilitates the release of intracellular compounds like ganoderic acids, leading to higher extraction yields in a significantly shorter time and often at lower temperatures, which helps preserve heat-sensitive compounds.[3]
Q2: How does the solid-to-liquid ratio affect my extraction?
A2: The solid-to-liquid ratio impacts the concentration gradient between the solid material and the solvent, which is the driving force for extraction.[3] A common ratio for efficient extraction is 1:20 (w/v).[1] It is an important parameter to optimize for your specific experimental conditions.
Q3: I have a crude extract with many impurities. How can I improve the purity of Ganoderic acid A?
A3: Post-extraction purification is essential for isolating Ganoderic acid A. Common methods include:
-
Solvent Partitioning: You can partition the crude extract with different solvents of varying polarities (e.g., a hexane (B92381) wash) to separate compounds based on their solubility and remove highly nonpolar compounds like fats.[1][2]
-
Chromatography: This is the most effective method for purification.[1]
-
Silica Gel Column Chromatography: Used for initial fractionation, eluting with a solvent gradient (e.g., hexane-ethyl acetate (B1210297) or chloroform-methanol).[2]
-
Sephadex LH-20 Gel Column: Useful for size-exclusion chromatography.[1]
-
High-Performance Liquid Chromatography (HPLC): Both semi-preparative and analytical HPLC are used for final purification and quantification, often with a C18 column and a mobile phase like acetonitrile (B52724) and water with acetic acid.[3][6]
-
-
Crystallization: After purification, the concentrated fractions can be dissolved in a minimal amount of a suitable solvent (e.g., hot ethanol or methanol) and allowed to cool slowly to promote crystal formation, yielding a high-purity product.[2][4]
Q4: Can the cultivation conditions of Ganoderma lucidum affect the yield of Ganoderic acid A?
A4: Absolutely. For submerged cultures, factors like oxygen supply, carbon-to-nitrogen ratio, and glucose concentration are critical.[1] Adequate air supply is crucial for the accumulation of ganoderic acids in liquid static cultures.[1][7] Furthermore, a high carbon-to-nitrogen ratio and nitrogen limitation can promote the production of these compounds.[1][7] Studies have also shown that adding elicitors or inducers like aspirin (B1665792) can significantly enhance production.[8][9]
Q5: What are the recommended storage conditions for Ganoderic acid A?
A5: Ganoderic acid A should be stored at low temperatures.[1] For long-term storage, it should be kept in a freezer and protected from light.[1] It is also advisable to aliquot solutions to avoid repeated freeze-thaw cycles.[1]
Data Presentation: Comparison of Extraction Parameters
Table 1: Influence of Key Parameters on Ganoderic Acid A Extraction Yield
| Parameter | Sub-Optimal Condition | Optimized Condition | Rationale & Impact on Yield |
| Solvent | Inappropriate polarity (e.g., pure water or highly non-polar solvent) | 70-80% Ethanol or Methanol[1][10] | Optimizes solubility of triterpenoids. Correct polarity is crucial for high yield. |
| Temperature | Too high (>60°C) or too low (<25°C) | ~45°C for UAE[1], up to 80°C for sonication bath[3] | Balances increased solubility with risk of thermal degradation.[1][3] |
| Extraction Time | Too short (incomplete extraction) or too long (degradation) | ~45-100 minutes for UAE/Sonication[1][3] | Sufficient time is needed for solvent penetration, but prolonged exposure can degrade compounds.[3] |
| Ultrasonic Power | Too low (inefficient cell wall disruption) or too high (degradation) | ~210 W[3] | Higher power increases yield to a point, but excessive power can destroy ganoderic acids.[3] |
| Particle Size | Coarsely ground material | Fine powder (e.g., 40 mesh)[3] | Increases surface area, allowing for more efficient solvent penetration and extraction.[1] |
| Solid-to-Liquid Ratio | Too high or too low | 1:20 to 1:50 (w/v)[1][3] | Affects the concentration gradient, which drives the extraction process.[3] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Ganoderic Acid A
This protocol is a synthesized example based on common laboratory practices.
dot
Caption: Experimental workflow for Ganoderic acid A extraction.
1. Material Preparation:
- Dry the fruiting bodies of Ganoderma lucidum.
- Grind the dried material into a fine powder (e.g., 40 mesh) to ensure uniform particle size.[3]
2. Extraction:
- Mix the powdered G. lucidum with 80% ethanol in a suitable flask. A common solid-to-liquid ratio is 1:20 (w/v).[1]
- Place the flask in an ultrasonic bath or use an ultrasonic probe.
- Sonicate for approximately 45 minutes at a controlled temperature of 45°C.[1] A cooling bath may be necessary to maintain a stable temperature.[3]
3. Filtration and Concentration:
- After sonication, filter the mixture to separate the extract from the solid residue. Alternatively, centrifuge the extract at high speed (e.g., 8000 x g) for 10 minutes and collect the supernatant.[3]
- Combine the ethanol extracts if performing multiple extractions.
- Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[1]
Protocol 2: Analysis of Ganoderic Acid A Content by HPLC
This protocol provides a general method for quantifying Ganoderic acid A.
1. Sample Preparation:
- Suspend a known amount (e.g., 50 mg) of the dried crude extract or mycelia powder in 1 mL of methanol in a microcentrifuge tube.[3]
- Sonicate the suspension for 30 minutes at room temperature.
- Centrifuge the tube at 12,000 rpm for 10 minutes.[3]
- Filter the supernatant through a 0.45 µm syringe filter before injection.[3]
2. HPLC Analysis:
- System: HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[3]
- Mobile Phase: A gradient elution using Acetonitrile (A) and water with 0.1-2% acetic acid (B) is common.[3][6]
- Flow Rate: Typically 0.8-1.0 mL/min.[6]
- Detection Wavelength: 252 nm.[3][6]
- Injection Volume: 20 µL.[3]
- Quantification: Compare the peak area of Ganoderic acid A in the sample to a standard curve prepared from a certified reference standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. jfda-online.com [jfda-online.com]
- 7. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Approach to Enhancing Ganoderic Acid Production by Ganoderma lucidum Using Apoptosis Induction | PLOS One [journals.plos.org]
- 9. A novel approach to enhancing ganoderic acid production by Ganoderma lucidum using apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Optimization of chemical conditions for metabolites production by Ganoderma lucidum using response surface methodology and investigation of antimicrobial as well as anticancer activities [frontiersin.org]
Technical Support Center: Addressing Stability Issues of Ganolucidic Acid A in Solution
For researchers, scientists, and drug development professionals utilizing Ganolucidic acid A, maintaining its stability in solution is paramount for obtaining accurate and reproducible experimental results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound (GAA), a triterpenoid, is primarily influenced by several factors:
-
pH: GAA is susceptible to degradation in aqueous solutions, with some studies on similar ganoderic acids suggesting sensitivity to acidic conditions. An acid-catalyzed degradation mechanism has been proposed for a related ganoderic acid.[1]
-
Temperature: Elevated temperatures can accelerate the degradation of ganoderic acids.[2][3]
-
Solvent: The choice of solvent is critical. Protic solvents may facilitate degradation, while aprotic solvents are generally preferred for stock solutions.[1] Optimal stability for a new ganoderic acid was found in an aprotic environment.[1]
-
Light: While specific photostability data for GAA is limited, it is a general good practice to protect solutions of organic compounds from light to prevent potential photodegradation.[2]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of susceptible compounds.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: It is recommended to prepare high-concentration stock solutions of this compound in a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).[2][4]
Q3: How should I store my this compound stock solution?
A3: To ensure maximum stability, stock solutions of this compound should be stored at -20°C or -80°C in tightly sealed vials to protect from moisture and light.[2] It is also advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]
Q4: For how long can I store a this compound stock solution?
A4: When stored properly at -20°C or -80°C in an anhydrous aprotic solvent, stock solutions can be stable for several months. However, for aqueous dilutions, it is strongly recommended to prepare them fresh immediately before each experiment.[2][4]
Q5: Can I store this compound in an aqueous buffer or cell culture medium?
A5: Prolonged storage of this compound in aqueous solutions, including buffers and cell culture media, is not recommended due to the risk of degradation and precipitation.[2][4] For experiments requiring an aqueous environment, it is best to dilute the stock solution to the final desired concentration immediately before use.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity in experiments.
-
Possible Cause: Degradation of this compound in the experimental solution.
-
Solution: Always prepare fresh working solutions from a frozen DMSO stock immediately before each experiment. Avoid using pre-diluted aqueous solutions that have been stored for any length of time.
-
-
Possible Cause: Poor solubility leading to precipitation.
-
Solution: this compound has low aqueous solubility.[5] When diluting the DMSO stock in an aqueous buffer, ensure thorough mixing. If precipitation is observed, consider adjusting the final concentration or the percentage of co-solvent (if permissible for your experimental system).
-
-
Possible Cause: Multiple freeze-thaw cycles of the stock solution.
-
Solution: Aliquot your stock solution into single-use vials to avoid repeated freezing and thawing, which can accelerate degradation.
-
Issue 2: Precipitate forms when diluting the stock solution in an aqueous buffer.
-
Possible Cause: Low aqueous solubility of this compound.
-
Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is compatible with your experimental system and helps maintain solubility. Gentle vortexing or sonication upon dilution may help. It may be necessary to work at a lower final concentration of this compound.
-
-
Possible Cause: Interaction with components in the buffer.
-
Solution: Evaluate the composition of your aqueous buffer. High salt concentrations or certain components may reduce the solubility of this compound. If possible, test different buffer systems.
-
Data Presentation
Table 1: Stability of Ganoderic Acid H in a Triterpenoid-Enriched Fraction at Room Temperature [6]
| Time Point (Months) | Ganoderic Acid H Content (% of Initial) |
| 0 | 100% |
| 1 | 99.8% |
| 2 | 99.5% |
| 3 | 99.1% |
| 6 | 98.5% |
| 12 | 97.2% |
Note: This data is for a triterpenoid-enriched fraction and not for pure this compound in a specific solution. The stability of this compound in your experimental setup may vary.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general procedure to determine the stability of this compound under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound reference standard
-
High-purity solvent for stock solution (e.g., anhydrous DMSO)
-
Aqueous buffer or solvent system to be tested (e.g., phosphate-buffered saline, cell culture medium)
-
HPLC-grade solvents for the mobile phase (e.g., acetonitrile (B52724), methanol, water with formic or acetic acid)
-
HPLC system with a suitable detector (e.g., UV-Vis or DAD)
-
C18 reverse-phase HPLC column
2. Preparation of Solutions:
-
Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen aprotic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 1 mg/mL). Store at -20°C or -80°C.
-
Test Solutions: Dilute the stock solution with the aqueous buffer or solvent system of interest to a known final concentration (e.g., 10 µg/mL).
3. Stability Study Conditions:
-
Divide the test solutions into separate aliquots for each time point and condition to be tested (e.g., different temperatures, pH values, or light exposure).
-
Temperature: Incubate aliquots at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
pH: Prepare test solutions in buffers of different pH values.
-
Light Exposure: Protect one set of aliquots from light while exposing another set to a controlled light source.
4. HPLC Analysis:
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), analyze the samples by HPLC.
-
An exemplary HPLC method for ganoderic acids involves a C18 column with a gradient elution of acetonitrile and water containing a small percentage of acid (e.g., 0.1% acetic acid).[7]
-
Detection is typically performed at a wavelength around 254 nm.[7]
-
Quantify the peak area of this compound at each time point.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time to determine the degradation rate.
Mandatory Visualization
Caption: Workflow for assessing the stability of this compound.
Caption: Key factors influencing the stability of this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes of Active Substances in Ganoderma lucidum during Different Growth Periods and Analysis of Their Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - a review | Semantic Scholar [semanticscholar.org]
- 4. Forced degradation studies, elucidation of degradation pathways and degradation kinetics of Xylopic acid via LC and LC-MS/MS analyses. | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HPLC Separation of Ganolucidic Acid Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the High-Performance Liquid Chromatography (HPLC) separation of Ganolucidic acid isomers.
Troubleshooting Guides and FAQs
This section addresses specific problems in a question-and-answer format to help you resolve common chromatographic challenges.
Q1: Why am I seeing poor resolution or co-elution of my Ganolucidic acid isomer peaks?
A: Poor resolution is a frequent issue when separating structurally similar isomers like Ganolucidic acids.[1] Several factors can contribute to this problem. The primary approach to improving resolution is to optimize the mobile phase composition. A shallower gradient can enhance the separation of closely eluting peaks.[1] Consider adjusting the organic modifier; switching from methanol (B129727) to acetonitrile (B52724), or vice-versa, can alter selectivity and improve separation.[1] Additionally, ensure your column is not contaminated or degraded, as this can lead to poor peak shape and resolution. If the column has been used extensively, flushing with a strong solvent or replacement may be necessary.[1]
Q2: My Ganolucidic acid peaks are tailing. What is the cause and how can I fix it?
A: Peak tailing in acidic compounds like Ganolucidic acids is often due to secondary interactions with the stationary phase.[1] Unreacted, acidic silanol (B1196071) groups (Si-OH) on silica-based columns can interact with the acidic analytes, causing tailing. To mitigate this, ensure the mobile phase is sufficiently acidic. The addition of a small amount of an acid modifier, such as acetic acid or formic acid, to the aqueous phase helps to suppress the ionization of both the Ganolucidic acids and the surface silanols, leading to improved peak shape. Using a modern, well-end-capped C18 column can also minimize these secondary interactions.[1]
Q3: I'm observing peak fronting for my Ganolucidic acid isomers. What could be the issue?
A: Peak fronting, where the beginning of the peak is broader than the end, is less common than tailing but can occur. A primary cause is often related to the sample solvent. If the solvent used to dissolve the sample is significantly stronger than the initial mobile phase, it can lead to peak distortion.[1] Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[1]
Q4: How does mobile phase pH affect the separation of Ganolucidic acid isomers?
A: Mobile phase pH is a critical parameter for the successful separation of ionizable compounds like Ganolucidic acids. Since these are acidic compounds, their degree of ionization is highly dependent on the pH of the mobile phase. Operating at a pH below the pKa of the Ganolucidic acids (generally by adding an acidic modifier like 0.1% acetic acid) will keep them in their protonated, less polar form.[2][3] This "ion suppression" leads to better retention on a reversed-phase column and often results in sharper, more symmetrical peaks.
Q5: What are the recommended starting conditions for developing an HPLC method for Ganolucidic acid isomers?
A: A good starting point for separating Ganolucidic acid isomers is a reversed-phase C18 column.[2][3] The mobile phase typically consists of a gradient of acetonitrile or methanol and water, with an acidic modifier.[2][3] A common approach is to use a gradient of acetonitrile and water containing 0.1% acetic acid.[2][3] The detection wavelength is typically set around 252 nm.
Data Presentation
The following table summarizes the retention times for several Ganoderic acids, which are closely related to Ganolucidic acids, obtained using a specific HPLC method. This data can serve as a reference for method development and peak identification.
| Compound | Retention Time (t R ), min |
| Ganoderic acid C2 | 26.2 |
| Ganoderic acid B | 31.8 |
| Ganoderenic acid B | 33.5 |
| Ganoderic acid A | 38.6 |
| Ganoderic acid H | 42.1 |
| Ganoderic acid C1 | 43.2 |
| Ganoderic acid G | 45.3 |
| Ganoderenic acid D | 47.9 |
| Ganoderic acid F | 50.1 |
| Lucidenic acid A | 52.7 |
| Ganoderic acid DM | 55.4 |
| Ganoderic acid E | 57.9 |
| Ganoderic acid D | 61.2 |
| Ganoderic acid I | 63.5 |
Data adapted from a study using a C18 column with a gradient of acetonitrile and 0.1% aqueous acetic acid.[2]
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Ganolucidic Acid Isomer Separation
This protocol provides a general framework for the separation of Ganolucidic acid isomers. Optimization will likely be required based on the specific isomers of interest and the HPLC system used.
1. Sample Preparation:
-
Dissolve the Ganolucidic acid extract or standard in methanol or the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: A step or linear gradient can be employed. A starting point could be a linear gradient from 25% B to 55% B over 45 minutes.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection: UV detector at 252 nm.
-
Injection Volume: 10-20 µL.
Protocol 2: General Approach for Chiral Separation of Ganolucidic Acid Enantiomers
This protocol outlines a general strategy for developing a method to separate Ganolucidic acid enantiomers, as specific methods are often proprietary or highly specialized.
1. Column Selection:
-
A chiral stationary phase (CSP) is required. For acidic compounds, polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptide columns are often effective. These can be operated in normal-phase, reversed-phase, or polar organic modes.
2. Mobile Phase Selection:
-
Normal Phase: A typical mobile phase would be a mixture of n-hexane and an alcohol like 2-propanol or ethanol. For acidic compounds, the addition of a small amount of a strong acid like trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase is often necessary to achieve separation.
-
Reversed Phase: A mixture of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase is critical and should be carefully optimized.
3. Method Development Strategy:
-
Begin by screening different chiral columns with a standard set of mobile phases.
-
Once a column showing some selectivity is identified, optimize the mobile phase composition (e.g., the ratio of organic solvents, the type and concentration of the acidic modifier) to improve resolution.
-
Temperature can also be a critical parameter in chiral separations and should be investigated.
Mandatory Visualization
Caption: Troubleshooting workflow for HPLC separation of Ganolucidic acid isomers.
Caption: Key factors influencing the HPLC separation of Ganolucidic acid isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
"optimizing dosage of Ganolucidic acid A for specific cell lines"
Welcome to the technical support center for Ganolucidic Acid A (GA-A). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of GA-A in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cancer cell lines?
This compound (GA-A) is a bioactive triterpenoid (B12794562) extracted from Ganoderma lucidum that exhibits anti-tumor activities through multiple mechanisms.[1][2] Its primary mode of action is the induction of apoptosis (programmed cell death) in cancer cells.[1][2][3] This is often mediated through the intrinsic mitochondrial pathway, involving the activation of caspase-3 and caspase-9, an increase in the pro-apoptotic Bax/Bcl-2 ratio, and the release of cytochrome c from the mitochondria.[2][3] Additionally, GA-A has been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as the JAK/STAT3 and PI3K/AKT pathways.[4][5] It can also cause cell cycle arrest, typically at the G0/G1 phase, and suppress cancer cell migration and invasion.[1][6]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
The optimal concentration of GA-A is highly dependent on the specific cell line being investigated. Based on published data, a common starting range for in vitro experiments is between 5 µM and 100 µM.[2][7] It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
Q3: How should I prepare a stock solution of this compound?
This compound is poorly soluble in water.[8] Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[9][10] For example, a 10-50 mM stock solution can be prepared and stored in aliquots at -20°C to minimize freeze-thaw cycles. When treating your cells, ensure the final concentration of DMSO in the culture medium does not exceed a level that could cause solvent-induced cytotoxicity, typically below 0.1%.[10]
Troubleshooting Guides
Problem 1: I am not observing any significant cytotoxicity or apoptosis in my cells after treatment with GA-A.
-
Solution 1: Verify Concentration and Purity. Ensure the concentration and purity of your GA-A are correct. If possible, verify the identity and purity of your compound using analytical methods.
-
Solution 2: Optimize Incubation Time. The effects of GA-A can be time-dependent.[1] Consider extending the incubation period (e.g., 24, 48, 72 hours) to observe a significant effect.
-
Solution 3: Check Cell Line Sensitivity. Different cell lines exhibit varying sensitivities to GA-A. Review the literature for reported IC50 values for your specific cell line or a similar one. It's possible your cell line is resistant.
-
Solution 4: Assess Stock Solution Integrity. Improper storage or multiple freeze-thaw cycles of the GA-A stock solution can lead to degradation. Prepare fresh aliquots from a new stock solution.
-
Solution 5: Rule out Solvent Issues. While unlikely to cause a lack of effect, ensure the final DMSO concentration is not interfering with your assay. Include a vehicle-only control in your experiments.
Problem 2: I am observing high levels of cell death even at low concentrations of GA-A, making it difficult to study other effects.
-
Solution 1: Narrow Your Concentration Range. Perform a more detailed dose-response curve with concentrations at the lower end of the initial range to pinpoint a sub-lethal concentration that still allows for the study of other cellular processes.
-
Solution 2: Reduce Incubation Time. A shorter incubation period may allow you to observe earlier, non-apoptotic effects of GA-A before widespread cell death occurs.
-
Solution 3: Use a More Sensitive Assay. If you are using a late-stage apoptosis marker, consider assays that can detect earlier apoptotic events to better understand the kinetics of the response.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) |
| Bel7402 | Human Hepatocellular Carcinoma | 7.25 | Not Specified |
| P388 | Mouse Lymphoma | 7.25 | Not Specified |
| SGC7901 | Human Gastric Adenocarcinoma | 7.25 | Not Specified |
| HepG2 | Human Hepatocellular Carcinoma | ~100 (GA-A) | Not Specified |
| SMMC7721 | Human Hepatocellular Carcinoma | ~75 (GA-A) | Not Specified |
| Nalm-6 | Human B-cell Precursor Leukemia | 140 µg/mL (~271 µM) | 48 |
| HeLa | Human Cervical Cancer | >100 (GA-C1) | 48 |
| MDA-MB-231 | Human Breast Cancer | 110.5 (GA-C1) | Not Specified |
Note: IC50 values can vary between studies due to different experimental conditions. This table provides an approximate range based on available data. It is crucial to determine the IC50 for your specific experimental setup.
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.[10]
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/mL and allow them to adhere overnight.[7]
-
-
Treatment with this compound:
-
Prepare serial dilutions of GA-A from the stock solution in fresh culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).[7]
-
Include a vehicle-only control (medium with the same final concentration of DMSO).
-
Remove the old medium and treat the cells with the various concentrations of GA-A for 24, 48, or 72 hours.[11]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
Protocol 2: Apoptosis Analysis by Flow Cytometry
This protocol is used to quantify apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining.[11]
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
After 24 hours, treat the cells with GA-A at concentrations around the predetermined IC50 value for a specific duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: this compound induced mitochondrial apoptosis pathway.
Caption: General experimental workflow for assessing GA-A activity.
References
- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. brieflands.com [brieflands.com]
- 6. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Ganolucidic Acid A Solubility Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ganolucidic acid A. The following information addresses common challenges related to its poor aqueous solubility and offers detailed protocols for various enhancement techniques.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound is a triterpenoid, a class of organic compounds characterized by a complex, multi-ring structure derived from isoprene. This structure is largely nonpolar and lipophilic, leading to poor solubility in water, a polar solvent. Its limited aqueous solubility can result in precipitation in cell culture media or aqueous buffers, leading to inaccurate dosing and unreliable experimental results.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: For creating a high-concentration stock solution, organic solvents are recommended. This compound is soluble in Dimethyl Sulfoxide (DMSO) and Ethanol at concentrations up to 100 mg/mL.[1] It is also reported to be soluble in other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone.[1] When preparing stock solutions, it is advisable to use high-purity, anhydrous solvents to prevent degradation.
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental medium. What can I do?
A3: This common issue, known as "precipitation upon dilution," occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution. Here are several strategies to address this:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions.
-
Vortexing/Sonication: After dilution, vigorously vortex or briefly sonicate the solution to aid in the dissolution of any precipitate.
-
Reduce Final Concentration: Your target concentration may be too high for the aqueous medium. Consider using a lower final concentration.
-
Maintain Low DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is typically below 0.5% to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q4: What advanced techniques can I use to significantly improve the aqueous solubility of this compound for in vitro or in vivo studies?
A4: Several advanced formulation strategies can dramatically enhance the aqueous solubility and bioavailability of this compound:
-
Co-solvency: The use of a mixture of water-miscible solvents can increase the solubility of hydrophobic compounds. A common approach for related ganoderic acids involves a combination of DMSO, PEG300, and Tween-80 in a saline solution.
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming a water-soluble inclusion complex.
-
Nanoformulations: Encapsulating this compound into nanocarriers such as nanoemulsions or solid lipid nanoparticles can improve its dispersion and stability in aqueous solutions.
-
Chemical Modification (Glycosylation): Attaching sugar moieties to the this compound molecule can drastically increase its aqueous solubility.
Quantitative Data on this compound Solubility
The following tables summarize the solubility of this compound in various solvents and the impact of different enhancement techniques.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Approximate Solubility |
| Water | Insoluble[1] |
| DMSO | 100 mg/mL[1] |
| Ethanol | 100 mg/mL[1] |
| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble |
Table 2: Comparison of Advanced Solubilization Methods for this compound and Related Triterpenoids
| Method | Principle | Achieved Solubility/Improvement |
| Co-solvency | Reducing interfacial tension between the solute and aqueous solution. | For Ganoderic acid J, a clear solution of ≥ 1.25 mg/mL was achieved using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic drug within the cyclodextrin's lipophilic cavity. | For Ganoderic acid J, a clear solution of ≥ 1.25 mg/mL was achieved using 10% DMSO and 90% (20% SBE-β-CD in Saline).[2] |
| Nanoformulation (Nanoparticles) | Reducing particle size to the nanometer range increases the surface area for dissolution. | Ganoderic acid nanoparticles with a size of 86.13 nm have been produced, which is expected to enhance bioavailability. |
| Chemical Modification (Glycosylation) | Covalently attaching sugar molecules to increase hydrophilicity. | The aqueous solubility of a this compound diglucoside derivative (GAA-G2) was over 4554-fold higher than that of the parent compound, reaching over 70,000 mg/L.[3] |
Experimental Protocols
Here are detailed methodologies for key experiments to improve the solubility of this compound.
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol outlines the standard method for preparing a high-concentration stock solution for subsequent dilution into aqueous media.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).
-
Dissolution: Vigorously vortex the solution for 1-2 minutes. If necessary, gently warm the tube to 37°C or sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Verification: Visually inspect the solution against a light source to confirm that no solid particles remain.
-
Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol provides a general method for enhancing the aqueous solubility of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or a suitable buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
-
Volumetric flasks
Procedure:
-
Molar Ratio Selection: Determine the desired molar ratio of this compound to HP-β-CD. Common starting points are 1:1 to 1:2.
-
Cyclodextrin Solution Preparation: Prepare a solution of HP-β-CD in deionized water or buffer. Gentle warming (40-50°C) and stirring can aid dissolution.
-
Compound Addition:
-
Method A (Direct Addition): Slowly add the this compound powder directly to the stirring HP-β-CD solution.
-
Method B (Solvent Evaporation): Dissolve the this compound in a minimal amount of a volatile organic solvent (e.g., ethanol). Add this solution dropwise to the stirring cyclodextrin solution.
-
-
Complexation: Seal the container and stir the mixture vigorously at room temperature or a slightly elevated temperature for 24-72 hours. This extended stirring is crucial for the formation of the inclusion complex.
-
Filtration (Optional): To remove any un-complexed this compound, the solution can be filtered through a 0.22 µm filter.
-
Lyophilization (Optional): For a stable powder form, the resulting solution can be freeze-dried.
-
Quantification: The concentration of the solubilized this compound in the final solution should be confirmed using an analytical method such as HPLC.
Protocol 3: Preparation of a this compound Nanoemulsion
This protocol describes a high-energy emulsification method to prepare a this compound nanoemulsion for improved aqueous dispersibility.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol P)
-
Deionized water
-
High-pressure homogenizer or microfluidizer
Procedure:
-
Phase Preparation:
-
Oil Phase: Dissolve the this compound in the oil phase. Gentle heating may be required.
-
Aqueous Phase: Dissolve the surfactant and co-surfactant in deionized water.
-
-
Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring at high speed with a magnetic stirrer to form a coarse pre-emulsion.
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer or microfluidizer for a specified number of cycles and pressure (e.g., 5 cycles at 15,000 psi). This will reduce the droplet size to the nanometer range.
-
Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Storage: Store the nanoemulsion at 4°C.
Visualizations
Caption: Experimental workflow for preparing and enhancing the solubility of this compound.
Caption: Logical relationship between the solubility problem and enhancement strategies.
References
"methods to prevent degradation of Ganolucidic acid A during storage"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Ganolucidic acid A during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: this compound, a lanostane-type triterpenoid, is susceptible to degradation primarily due to a few key factors. The presence of acidic conditions can catalyze the degradation of this compound and similar compounds. Additionally, exposure to high temperatures, light (photodegradation), and oxidizing agents can also lead to the breakdown of the molecule.
Q2: What are the recommended storage conditions for solid this compound?
A2: To ensure the long-term stability of solid this compound, it is recommended to store it in a tightly sealed container at -20°C. For short-term storage, a temperature of 2-8°C is acceptable. It is also advisable to store the compound in a desiccator to protect it from moisture.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is best to prepare stock solutions of this compound fresh before each experiment. If storage is necessary, dissolve the compound in an anhydrous, aprotic solvent such as DMSO or ethanol (B145695). Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or below. Solutions in protic solvents, especially under acidic conditions, are more prone to degradation.
Q4: How can I detect degradation in my this compound sample?
A4: Degradation of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). The appearance of new peaks in the chromatogram or unexpected masses in the mass spectrum are indicative of degradation products.
Q5: Are there advanced formulation strategies to enhance the stability of this compound?
A5: Yes, advanced formulation techniques can significantly improve the stability of this compound. Lyophilization (freeze-drying) can produce a stable, dry powder that is less susceptible to hydrolysis and other degradation pathways. Additionally, nanoencapsulation, such as the formation of nanodispersions, can protect the molecule from the surrounding environment and improve its stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent experimental results. | Degradation of this compound during storage or in solution. | 1. Verify storage conditions of the solid compound (must be at -20°C for long-term storage, in a dark, dry environment). 2. Prepare fresh stock solutions for each experiment using anhydrous aprotic solvents. 3. Avoid repeated freeze-thaw cycles of stock solutions. 4. Protect solutions from light by using amber vials or wrapping them in foil. |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of this compound has occurred. | 1. Analyze a freshly prepared standard of this compound to confirm its retention time and purity. 2. If degradation is confirmed, review the handling and storage procedures of the sample that showed degradation. 3. Consider performing a forced degradation study (see Experimental Protocols) to identify potential degradation products and their retention times. |
| Precipitation of the compound in aqueous buffers. | This compound has low aqueous solubility. | 1. Use a co-solvent such as DMSO or ethanol to initially dissolve this compound before diluting with aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. 2. Consider using a formulation aid, such as a cyclodextrin, to improve solubility. |
Data Presentation
The following table summarizes illustrative quantitative data from a forced degradation study on this compound, demonstrating its stability under various stress conditions.
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Appearance of Degradation Products (HPLC) |
| 0.1 M HCl | 24 hours | 60°C | 45% | Major peak at RRT 0.85, minor peak at RRT 0.92 |
| 0.1 M NaOH | 24 hours | 60°C | 15% | Minor peak at RRT 0.89 |
| 3% H₂O₂ | 24 hours | Room Temp | 10% | Minor peak at RRT 1.15 |
| Thermal | 48 hours | 80°C | 25% | Major peak at RRT 0.85 |
| Photolytic (UV light) | 24 hours | Room Temp | 5% | Minor peak at RRT 1.08 |
Note: This data is for illustrative purposes to demonstrate the expected trends in degradation.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for the analysis of this compound and the detection of its degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Acetic Acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-10 min: 30% B
-
10-25 min: 30-70% B
-
25-30 min: 70-30% B
-
30-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in methanol (B129727) or DMSO to a final concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study of this compound
This protocol provides a framework for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a hot air oven at 80°C for 48 hours.
-
Dissolve the stressed sample in methanol for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
Analyze both samples by HPLC.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described in Protocol 1. Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the control.
Visualizations
Caption: Plausible acid-catalyzed degradation pathway of this compound.
Caption: Workflow for a forced degradation study of this compound.
Technical Support Center: Ganolucidic Acid A Cytotoxicity Assays
Welcome to the technical support center for troubleshooting cytotoxicity assays with Ganolucidic acid A (GAA). This guide provides answers to frequently asked questions and solutions to common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
This compound (GAA), a highly oxidized lanostane-type triterpenoid (B12794562) isolated from Ganoderma lucidum, is known for its wide range of pharmacological activities, including anti-cancer effects.[1][2] Its primary anti-cancer mechanism involves inhibiting cell proliferation, inducing apoptosis (programmed cell death), and causing cell cycle arrest.[3][4] GAA has been shown to induce caspase-dependent apoptosis, characterized by the activation of caspases 9 and 3, an upregulation of pro-apoptotic proteins like BIM and BAX, and a subsequent loss of mitochondrial membrane potential.[3][5]
Q2: Which signaling pathways are modulated by this compound?
This compound modulates several key signaling pathways involved in cell growth, survival, and inflammation. These include:
-
JAK/STAT3 Pathway: GAA can inhibit the JAK/STAT3 signaling pathway, which is often overactive in cancer cells and contributes to their proliferation and survival.[1][5][6] Inhibition of this pathway can also enhance the chemosensitivity of cancer cells to other drugs like cisplatin.[4][5]
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth and survival, and its downregulation by GAA contributes to its anti-cancer effects.[1][2]
-
NF-κB Pathway: GAA can interfere with the NF-κB signaling pathway, which is involved in inflammation and cell survival.[1][2]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another target of GAA in exerting its anti-tumor effects.[2]
Q3: What are typical effective concentrations (IC50) of this compound in cytotoxicity assays?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cancer cell line and the duration of exposure. It's crucial to determine the optimal concentration for your specific cell line through a dose-response experiment.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| HepG2 | Human Hepatocellular Carcinoma | 187.6 | 24 | [4] |
| SMMC7721 | Human Hepatocellular Carcinoma | 158.9 | 24 | [4] |
| Bel7402 | Human Hepatoma | 7.25 | Not Specified | [5] |
| P388 | Mouse Leukemia | 7.25 | Not Specified | [5] |
| SGC7901 | Human Gastric Cancer | 7.25 | Not Specified | [5] |
| HeLa | Human Cervical Cancer | LC50: 20.87 - 84.36 (for various related triterpenoids) | Not Specified | [7] |
| Caco-2 | Human Colorectal Adenocarcinoma | LC50: 20.87 - 84.36 (for various related triterpenoids) | Not Specified | [7] |
Q4: How should I prepare and store this compound for cell culture experiments?
Due to its low water solubility, this compound should be dissolved in an organic solvent like DMSO to create a concentrated stock solution.[8][9]
-
Preparation: Dissolve the GAA powder in high-quality, sterile DMSO to make a stock solution (e.g., 10-20 mM).
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[8]
-
Working Solution: Immediately before treating cells, dilute the stock solution to the final desired concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments with this compound.
Problem 1: Low or No Cytotoxicity Observed
Possible Causes & Solutions
-
Insufficient Concentration: The concentration of GAA may be too low for your specific cell line.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., from 1 µM to 200 µM) to determine the IC50 value for your cells.[4]
-
-
Compound Instability: this compound may degrade in the culture medium over long incubation periods.[8]
-
Solution: Prepare fresh dilutions of GAA from a frozen stock for each experiment. Minimize the exposure of the compound to light and elevated temperatures.[8] For long-term experiments, consider replenishing the media with freshly diluted GAA every 24-48 hours.
-
-
Cell Line Resistance: The cell line you are using may be inherently resistant to the effects of GAA.
-
Solution: Review the literature to see if your cell line is known to be resistant. Consider using a different cell line that has been shown to be sensitive to GAA, such as HepG2 or SMMC7721.[4]
-
-
Solubility Issues: The compound may have precipitated out of the solution upon dilution into the aqueous culture medium.[9]
-
Solution: Visually inspect the culture medium for any precipitate after adding the GAA. Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to the cells. Gently vortex the diluted solution before adding it to the cells.[8]
-
Problem 2: High Variability Between Replicate Wells
Possible Causes & Solutions
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.
-
Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly between plating each set of wells. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell settling.
-
-
Inaccurate Pipetting: Small errors in pipetting the compound or assay reagents can lead to significant variability.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. When adding reagents, add them to the side of the well and then gently mix the plate to ensure even distribution.
-
-
Edge Effects: Wells on the outer edges of a 96-well plate are prone to evaporation, which can concentrate solutes and affect cell health.
-
Solution: Avoid using the outermost wells of the plate for experimental conditions. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.
-
-
Compound Precipitation: Inconsistent precipitation of GAA across wells can lead to high variability.
-
Solution: Follow the steps outlined in "Problem 1" to ensure complete solubility. Prepare a master mix of the final GAA dilution to be added to all replicate wells to ensure consistency.
-
Problem 3: Unexpected Results in Apoptosis Assays (e.g., Flow Cytometry)
Possible Causes & Solutions
-
Incorrect Timing of Assay: Apoptosis is a dynamic process. If you measure too early, you may not see a significant effect. If you measure too late, the cells may have already progressed to secondary necrosis.
-
Solution: Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal time point to observe apoptosis in your cell line after GAA treatment.[4]
-
-
Sub-optimal Antibody/Dye Concentration: Incorrect concentrations of Annexin V or propidium (B1200493) iodide (PI) can lead to poor staining and inaccurate results.
-
Solution: Titrate your Annexin V and PI to determine the optimal staining concentration for your cell type and flow cytometer settings.
-
-
Cell Handling Issues: Over-trypsinization or harsh centrifugation can damage cell membranes, leading to false-positive PI staining.
-
Solution: Handle cells gently during harvesting. Use the minimum necessary concentration and incubation time for trypsin, and centrifuge at a low speed (e.g., 200-300 x g).
-
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.[10]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight (or for 6-24 hours) to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the GAA-containing medium to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[10]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[10][12]
-
Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[12]
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the predetermined optimal time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle method like Accutase or brief trypsinization. Centrifuge all collected cells and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Ganoderic acid A attenuated hepatic impairment by down-regulating the intracellular JAK2-STAT3 signaling pathway in induced mushroom poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct Responses of Cytotoxic Ganoderma lucidum Triterpenoids in Human Carcinoma Cells [agris.fao.org]
- 8. benchchem.com [benchchem.com]
- 9. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. bds.berkeley.edu [bds.berkeley.edu]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Enhancing In Vivo Bioavailability of Ganolucidic Acid A
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering challenges with the in vivo bioavailability of Ganolucidic Acid A. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound typically low?
A1: The low oral bioavailability of this compound, and its analogue Ganoderic Acid A, is primarily attributed to two main factors:
-
Poor Aqueous Solubility: this compound is a lipophilic molecule with very low solubility in water.[1][2] This poor solubility limits its dissolution in gastrointestinal fluids, which is a prerequisite for absorption.
-
First-Pass Metabolism: Evidence suggests that this compound may undergo significant metabolism in the liver and potentially in the gut wall before reaching systemic circulation.[3] This "first-pass effect" reduces the amount of active compound that becomes available to the rest of the body.
Q2: What are the most promising strategies to improve the in vivo bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the challenges of low solubility and first-pass metabolism. The most effective approaches for this compound include:
-
Nanostructured Lipid Carriers (NLCs): NLCs are advanced lipid-based nanoparticles that can encapsulate lipophilic drugs like this compound, enhancing their solubility and absorption.[4][5] Studies have shown that NLC formulations can significantly increase the oral bioavailability of similar compounds.
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier at a solid state. This can improve the dissolution rate and, consequently, the oral absorption of the compound.[6]
Q3: We are observing high variability in plasma concentrations between our test subjects. What could be the cause?
A3: High inter-individual variability is a common issue with poorly soluble compounds like this compound. Potential causes include:
-
Inconsistent Dissolution: The extent of dissolution can vary significantly between individuals due to differences in gastrointestinal pH and motility.
-
Food Effects: The presence or absence of food can dramatically impact the absorption of lipophilic compounds. Food can alter gastric emptying times and the composition of gastrointestinal fluids.[7]
-
Variable First-Pass Metabolism: The activity of metabolic enzymes can differ between individuals, leading to variations in the extent of first-pass metabolism.
To mitigate this, it is crucial to standardize experimental conditions, such as fasting periods and diet. Utilizing advanced formulations like NLCs or solid dispersions can also help to reduce this variability by improving the consistency of dissolution and absorption.
Q4: Our this compound formulation shows good in vitro dissolution but still has low in vivo bioavailability. What should we investigate next?
A4: If in vitro dissolution is not the limiting factor, consider the following:
-
Permeability: While this compound is lipophilic, its ability to permeate the intestinal membrane might be a factor. In vitro permeability assays, such as the Caco-2 cell model, can provide insights into its transport across the intestinal epithelium.
-
Efflux Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein, which actively pump the compound back into the intestinal lumen, reducing its net absorption.
-
Metabolic Stability: Investigate the extent of first-pass metabolism in the liver and gut wall using in vitro models with liver microsomes or hepatocytes.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low Drug Loading or Inconsistent Entrapment Efficiency in Nanostructured Lipid Carriers (NLCs)
| Potential Cause | Troubleshooting Step |
| Poor solubility of this compound in the lipid matrix. | Screen various solid and liquid lipids to find a combination that offers the highest solubility for this compound. The choice of lipids is critical for achieving high drug loading.[5] |
| Drug precipitation during the homogenization process. | Ensure that the temperature during the hot homogenization process is kept above the melting point of the solid lipid to maintain the drug in a solubilized state within the lipid melt. |
| Inappropriate surfactant or co-surfactant concentration. | Optimize the concentration and type of surfactant and co-surfactant. An insufficient amount may lead to poor emulsification and drug leakage, while an excessive amount can result in larger particle sizes or toxicity.[5] |
| Cooling rate is too slow, allowing for drug expulsion. | Rapidly cool the hot nanoemulsion in an ice bath with continuous stirring. This promotes the rapid solidification of the lipid matrix, trapping the drug inside. |
Issue 2: Physical Instability of the Formulation (e.g., Particle Aggregation, Drug Precipitation)
| Potential Cause | Troubleshooting Step |
| Insufficient surface stabilization of nanoparticles. | Increase the concentration of the stabilizer (e.g., Poloxamer 188) to provide adequate steric or electrostatic stabilization to the nanoparticles, preventing aggregation. |
| Changes in crystallinity of the solid dispersion over time. | Select a polymer carrier that has good miscibility with this compound and a high glass transition temperature (Tg) to inhibit molecular mobility and prevent recrystallization. Store the solid dispersion in a desiccated environment to prevent moisture-induced phase separation. |
| Precipitation of the drug upon dilution in aqueous media. | For solid dispersions, consider incorporating a precipitation inhibitor into the formulation. For NLCs, ensure the formulation is optimized for stability upon dilution in physiological fluids. |
Quantitative Data Presentation
The following table summarizes the pharmacokinetic parameters of Ganoderic Acid A in different oral formulations from in vivo studies in rats, demonstrating the potential for bioavailability enhancement.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Triterpenoid Extract (Oral) | 100 | 358.73 | <0.61 | 954.73 | 10.38 - 17.97 | [7][8] |
| Triterpenoid Extract (Oral) | 200 | 1378.20 | <0.61 | 3235.07 | 10.38 - 17.97 | [7][8] |
| Triterpenoid Extract (Oral) | 400 | 3010.40 | <0.61 | 7197.24 | 10.38 - 17.97 | [7][8] |
| Solid Lipid Nanoparticles (SLNs) | - | - | - | - | - | [4] |
| Note: Specific pharmacokinetic values for SLNs were not provided in the source, but the study demonstrated superior efficacy over the solution. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs) by Hot Homogenization
Objective: To prepare this compound-loaded NLCs to improve its oral bioavailability.
Materials:
-
This compound
-
Solid Lipid (e.g., Capmul MCMC10)[4]
-
Liquid Lipid (e.g., Oleic Acid)
-
Surfactant (e.g., Soy Lecithin)[4]
-
Stabilizer (e.g., Poloxamer 188)[4]
-
Distilled Water
-
Organic Solvent (if needed for initial drug dissolution)
-
High-Shear Homogenizer
-
Probe Sonicator
-
Magnetic Stirrer with Hot Plate
-
Ice Bath
Methodology:
-
Preparation of Lipid Phase:
-
Accurately weigh the solid lipid and liquid lipid and place them in a beaker.
-
Heat the lipid mixture to approximately 70°C (or 5-10°C above the melting point of the solid lipid) on a hot plate stirrer until a clear, homogenous lipid melt is obtained.[4]
-
Accurately weigh the required amount of this compound and dissolve it in the molten lipid phase with gentle stirring. If necessary, a small amount of a suitable organic solvent can be used to aid dissolution, which will be removed later.[4]
-
Add the surfactant (e.g., Soy Lecithin) to the lipid phase and maintain the temperature.[4]
-
-
Preparation of Aqueous Phase:
-
Accurately weigh the stabilizer (e.g., Poloxamer 188) and dissolve it in distilled water.
-
Heat the aqueous phase to the same temperature as the lipid phase (70°C).[4]
-
-
Formation of Primary Emulsion:
-
Slowly add the hot aqueous phase to the hot lipid phase under continuous high-shear homogenization (e.g., 6,000-10,000 rpm) for 2-6 minutes to form a coarse oil-in-water emulsion.[4]
-
-
Sonication:
-
Subject the primary emulsion to high-energy probe sonication for a defined period (e.g., 15 seconds at 3W) to reduce the droplet size and form a nanoemulsion.[5]
-
-
Formation of NLCs:
-
Transfer the hot nanoemulsion to an ice bath and stir continuously at a moderate speed (e.g., 1000-2500 rpm) for 1-4 hours.[4] This rapid cooling will cause the lipid to recrystallize, forming the solid matrix of the NLCs and entrapping the this compound.
-
-
Storage:
-
Store the resulting NLC dispersion at 4°C for further characterization.[4]
-
Characterization:
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential: Analyze the NLC dispersion using Dynamic Light Scattering (DLS).[5]
-
Morphology: Visualize the shape and surface of the NLCs using Transmission Electron Microscopy (TEM).[5]
-
Entrapment Efficiency and Drug Loading: Separate the unencapsulated this compound from the NLCs (e.g., by ultracentrifugation). Quantify the amount of this compound in the supernatant and in the lysed NLCs using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Hydrophilic Carrier (e.g., Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC))
-
Organic Solvent (e.g., Ethanol, Methanol, or a mixture)
-
Rotary Evaporator
-
Water Bath
-
Vacuum Oven
-
Mortar and Pestle
-
Sieves
Methodology:
-
Dissolution:
-
Accurately weigh the this compound and the chosen hydrophilic carrier in a predetermined ratio (e.g., 1:1, 1:2, 1:4).
-
Dissolve both components in a suitable organic solvent in a round-bottom flask. Ensure complete dissolution.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C). Continue the evaporation until a thin, solid film is formed on the inner wall of the flask.
-
-
Drying:
-
Transfer the solid mass to a vacuum oven and dry at a specified temperature (e.g., 40°C) for 24 hours or until a constant weight is achieved to remove any residual solvent.
-
-
Pulverization and Sieving:
-
Scrape the dried solid dispersion from the flask.
-
Pulverize the solid mass using a mortar and pestle to obtain a fine powder.
-
Pass the powder through a sieve of a specific mesh size to ensure particle size uniformity.
-
-
Storage:
-
Store the prepared solid dispersion in a tightly sealed container in a desiccator to protect it from moisture.
-
Characterization:
-
Drug Content: Dissolve a known amount of the solid dispersion in a suitable solvent and quantify the this compound content using a validated analytical method.
-
In Vitro Dissolution Study: Perform dissolution testing using a USP dissolution apparatus (e.g., paddle type) in a relevant dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid). Compare the dissolution profile of the solid dispersion with that of the pure this compound.
-
Solid-State Characterization: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous or crystalline state of this compound in the solid dispersion.
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow
Caption: Workflow for improving and evaluating this compound bioavailability.
Logical Relationship
Caption: Troubleshooting logic for low in vivo exposure of this compound.
References
- 1. The Development of Novel Ganoderic-Acid-Encapsulated Nanodispersions Using the Combination of Ultrasonic Cavitation and Solvent Evaporation through Response Surface Optimization [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of Ganoderic Acids A and F after Oral Administration of Ling Zhi Preparation in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Ganoderic acid loaded nano-lipidic carriers improvise treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral absorption improvement of poorly soluble drug using solid dispersion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Ganoderic Acid Production in Submerged Fermentation
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the submerged fermentation of Ganoderma lucidum for the production of ganoderic acids. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in optimizing your fermentation processes and overcoming common challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the submerged fermentation of Ganoderma lucidum for ganoderic acid production, offering potential causes and actionable solutions.
| Issue | Potential Causes | Recommended Solutions |
| Slow or No Mycelial Growth | Suboptimal Temperature: Ganoderma lucidum has a preferred temperature range for optimal growth, typically around 28°C.[1] | Verify and calibrate your incubator to maintain a stable temperature of 28°C.[1] |
| Inappropriate Initial pH: The initial pH of the culture medium is critical for mycelial growth, with an optimal range generally between 4.5 and 6.5.[1] | Adjust the initial pH of your medium to fall within the 4.5-6.5 range before inoculation.[1] | |
| Nutrient Limitation: An imbalanced carbon-to-nitrogen (C/N) ratio or deficiency in essential nutrients can hinder growth.[1] | Review and adjust the concentrations of carbon and nitrogen sources in your medium. Ensure all essential nutrients are present in adequate amounts.[1] | |
| Poor Inoculum Quality: A small, aged, or low-viability inoculum can lead to a prolonged lag phase and slow growth. | Use a sufficient amount (typically 10-12% v/v) of healthy, actively growing mycelium for inoculation.[1] | |
| High Mycelial Biomass, Low Ganoderic Acid Yield | Suboptimal Conditions for Secondary Metabolism: Conditions favoring rapid biomass accumulation often differ from those that stimulate ganoderic acid production. | Implement a two-stage fermentation strategy. The first stage focuses on rapid biomass growth, followed by a second stage with conditions optimized for ganoderic acid synthesis, such as static culture or altered medium composition.[1][2] |
| Nitrogen Sufficiency: High nitrogen levels can promote primary metabolism (growth) at the expense of secondary metabolite (ganoderic acid) production. | After an initial growth phase, reduce the nitrogen concentration in the medium to trigger a metabolic shift towards ganoderic acid synthesis.[1][3] | |
| Inadequate Elicitation: The biosynthesis of ganoderic acids is often induced by stress signals. | Introduce elicitors such as methyl jasmonate or aspirin (B1665792) into the culture during the late growth phase to stimulate production.[4] | |
| Insufficient Oxygen Limitation (in some strategies): Oxygen availability can influence the metabolic pathways leading to ganoderic acid formation. | For certain production strategies, such as the two-stage process, a period of static culture with limited oxygen can enhance ganoderic acid accumulation.[2] | |
| Batch-to-Batch Variability | Inconsistent Inoculum: Variations in the age, size, and physiological state of the inoculum can lead to inconsistent results. | Standardize your inoculum preparation protocol to ensure consistency across batches. |
| Medium Preparation Errors: Minor deviations in the concentration of media components or initial pH can impact final yields. | Employ precise measurements and quality control during media preparation. | |
| Inconsistent Sterilization: Over or under-sterilization can alter nutrient availability or introduce contaminants. | Validate and standardize your sterilization process (autoclave time and temperature). | |
| Fluctuations in Environmental Conditions: Unstable temperature, agitation speed, or fermentation duration can affect reproducibility. | Ensure tight control and monitoring of all environmental parameters throughout the fermentation process. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for Ganoderma lucidum growth and ganoderic acid production?
A1: The optimal temperature for the mycelial growth of Ganoderma lucidum is generally around 28°C.[1] However, the optimal temperature for ganoderic acid production might differ slightly and should be optimized for your specific strain and fermentation conditions.
Q2: What is the ideal initial pH for the fermentation medium?
A2: The optimal initial pH for mycelial growth is typically between 4.5 and 6.5.[1] An initial pH of 5.4 has been reported to yield high intracellular triterpenoid (B12794562) production.
Q3: How does the carbon-to-nitrogen (C/N) ratio affect ganoderic acid production?
A3: The C/N ratio is a critical factor. A lower nitrogen level, creating a nitrogen-limiting condition after an initial growth phase, can significantly enhance the production of ganoderic acids by shifting the fungal metabolism from primary growth to secondary metabolite synthesis.[1][3]
Q4: What are elicitors and how do they work to increase ganoderic acid yield?
A4: Elicitors are compounds that induce a stress response in the fungus, leading to the activation of defense-related pathways, which often include the biosynthesis of secondary metabolites like ganoderic acids.[5] Methyl jasmonate and aspirin are two effective elicitors that have been shown to significantly increase ganoderic acid production.[4]
Q5: When is the best time to add elicitors to the culture?
A5: Elicitors are typically added during the late logarithmic or early stationary phase of growth. This timing allows for sufficient biomass accumulation before shifting the metabolic focus to secondary metabolite production. For example, adding methyl jasmonate on day 6 of culture has been shown to be effective.[4]
Q6: What is a two-stage fermentation and why is it beneficial?
A6: A two-stage fermentation process separates the growth phase from the production phase. The first stage is optimized for rapid mycelial growth (e.g., shake-flask culture). The second stage involves transferring the culture to conditions that favor ganoderic acid production, such as a static culture, which can create a degree of stress and oxygen limitation that often triggers secondary metabolism.[1][2] This strategy has been shown to significantly enhance ganoderic acid content.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to guide your experimental design.
Table 1: Optimal Nutrient and Elicitor Concentrations
| Parameter | Optimal Value/Range | Reported Yield/Effect | Reference |
| Carbon Source | |||
| Glucose | 40 g/L | 568.58 mg/L (Total of five GAs) | [6] |
| Wort | 4.10% | 93.21 mg/100 ml (Total Intracellular Triterpenoids) | [7] |
| Nitrogen Source | |||
| Peptone & Yeast Extract | 5 g/L each | Optimal for cell growth and metabolite production | [8] |
| Glutamine (Nitrogen Limitation) | 3 mM | 2.8 to 8.3-fold increase in individual GAs compared to 60 mM | [3] |
| Elicitors | |||
| Methyl Jasmonate (MeJA) | 254 µM | 4.52 mg/100mg DW (45.3% higher than control) | [4] |
| Aspirin | 1-8 mM | Significant increase in total GAs |
Table 2: Influence of Physical Parameters on Ganoderic Acid Production
| Parameter | Optimal Value | Reported Yield/Effect | Reference |
| Initial pH | 5.4 | 93.21 mg/100 ml (Total Intracellular Triterpenoids) | [7] |
| Temperature | 28°C | Optimal for mycelial growth | [1] |
| Agitation | 120 rpm (shaking phase) | Standard for seed culture and initial growth | [6] |
| Culture Mode | Static Culture (production phase) | Higher GA content compared to shaking culture | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Two-Stage Submerged Fermentation of Ganoderma lucidum
a. Microorganism and Inoculum Preparation:
-
Maintain stock cultures of Ganoderma lucidum on Potato Dextrose Agar (B569324) (PDA) slants at 4°C.[6]
-
Prepare a seed culture by inoculating agar plugs of actively growing mycelium into a liquid seed medium.
-
Seed Medium Composition (g/L): Potato 200, Glucose 20, KH₂PO₄ 3.0, MgSO₄ 1.5, Vitamin B₁ 0.01.[6]
-
-
Incubate the seed culture at 28°C on a rotary shaker at 120 rpm for 7-9 days.[6]
b. Stage 1: Biomass Accumulation (Shaking Culture):
-
Inoculate the production medium with the seed culture (e.g., 25 mL seed culture into 225 mL production medium).[6]
-
Production Medium Example (g/L): Glucose 40, KH₂PO₄ 3, MgSO₄ 1.5, Vitamin B₁ 0.01, Defatted soybean powder 1.25, Peptone 1.88.[6]
-
-
Incubate at 28°C with agitation (e.g., 120 rpm) for a set period (e.g., 4-7 days) to achieve high cell density.[2][6]
c. Stage 2: Ganoderic Acid Production (Static Culture):
-
Transfer the mycelial suspension from Stage 1 to a suitable container for static culture (e.g., Blake bottle).[6]
-
Incubate the culture statically (without agitation) in the dark at a slightly lower temperature, for instance, 25°C, for an extended period (e.g., 12-24 days).[2][6]
-
Harvest the mycelia for ganoderic acid extraction at the end of the fermentation.
Elicitor Preparation and Application
a. Methyl Jasmonate (MeJA) Stock Solution:
-
Prepare a stock solution of MeJA in a suitable solvent like Tween-20 to ensure solubility in the aqueous culture medium.[4]
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
b. Aspirin Stock Solution:
-
Dissolve aspirin in the culture medium or a small amount of a suitable solvent before adding it to the main culture.
-
Filter-sterilize the solution.
c. Application:
-
Add the sterilized elicitor solution to the fermentation culture at the desired final concentration during the late logarithmic or early stationary phase of growth (e.g., day 6).[4]
Extraction of Ganoderic Acids from Mycelia
-
Harvest the mycelia from the fermentation broth by filtration or centrifugation.[1]
-
Wash the mycelia with distilled water to remove residual medium components.[1]
-
Dry the mycelia to a constant weight (e.g., in an oven at 60°C).[1]
-
Pulverize the dried mycelia into a fine powder.[1]
-
Extract the powdered mycelia with a suitable organic solvent (e.g., 95% ethanol (B145695) or chloroform) using methods like ultrasonication or overnight soaking.[1][7]
-
Combine the solvent extracts and concentrate them under reduced pressure at 50°C.[1]
Quantification of Ganoderic Acids by HPLC
-
Standard Preparation: Prepare a stock solution of a known concentration of a ganoderic acid standard (e.g., Ganoderic Acid A) in methanol. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the concentrated extract from the extraction step in a suitable solvent (e.g., methanol) and filter through a 0.45 µm membrane filter before injection.[1]
-
HPLC System and Conditions:
-
System: Agilent 1260 Infinity HPLC system or equivalent.[9]
-
Column: Zorbax C18 column (e.g., 4.6 x 250 mm, 5 µm).[9]
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% aqueous acetic acid is commonly used.[9][10]
-
Example Gradient: Start with a lower concentration of acetonitrile and gradually increase it over the run time.
-
-
Injection Volume: 10 µL.[11]
-
-
Data Analysis:
-
Identify the peaks corresponding to specific ganoderic acids based on the retention times of the standards.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Use the calibration curve to determine the concentration of ganoderic acids in the samples.[1]
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to enhancing ganoderic acid production.
References
- 1. benchchem.com [benchchem.com]
- 2. Two-stage culture process for improved production of ganoderic acid by liquid fermentation of higher fungus Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced production of ganoderic acids in static liquid culture of Ganoderma lucidum under nitrogen-limiting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl jasmonate induces ganoderic acid biosynthesis in the basidiomycetous fungus Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl jasmonate and salicylic acid as powerful elicitors for enhancing the production of secondary metabolites in medicinal plants: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Submerged fermentation production and characterization of intracellular triterpenoids from Ganoderma lucidum using HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Bioactive Findings of Ganolucidic Acid A
For Researchers, Scientists, and Drug Development Professionals
Ganolucidic acid A (GA-A), a prominent tetracyclic triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant attention for its diverse pharmacological activities.[1][2][3] This guide provides an objective comparison of the validated bioactive findings of GA-A, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action. Its purpose is to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug discovery.
Validated Bioactive Properties of this compound
This compound exhibits a range of therapeutic properties, with substantial evidence supporting its anti-cancer, anti-inflammatory, neuroprotective, and hepatoprotective effects.[1][2][4]
Anti-Cancer Activity
GA-A has demonstrated potent anti-tumor effects across various cancer types through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[2][5][6]
-
Induction of Apoptosis: GA-A triggers programmed cell death in cancer cells primarily through the intrinsic mitochondrial pathway.[5][6] This involves the upregulation of pro-apoptotic proteins like Bax, leading to the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.[5][6] This apoptotic induction has been observed in various cancer cell lines, including human hepatocellular carcinoma (HepG2 and SMMC7721), B-cell lymphoma, and human leukemia (Nalm-6).[5][6][7]
-
Cell Cycle Arrest: The compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest at the G0/G1 phase.[6] This is associated with the downregulation of cyclin D1 and the upregulation of the cell cycle inhibitor p21.[6]
-
Inhibition of Invasion: GA-A has been shown to suppress the migration and invasion of hepatocellular carcinoma cells.[6]
-
Modulation of Key Signaling Pathways: The anti-cancer effects of GA-A are mediated by its influence on critical signaling pathways. It has been shown to inhibit the JAK/STAT pathway, which is often implicated in tumor progression.[5][8] Additionally, it can regulate the PI3K/Akt/mTOR and p53-MDM2 signaling pathways.[1][9][10]
Anti-Inflammatory and Neuroprotective Effects
GA-A exhibits significant anti-inflammatory properties, particularly in the context of neuroinflammation, which plays a crucial role in neurodegenerative diseases.[1][11]
-
It has been shown to suppress lipopolysaccharide (LPS)-induced neuroinflammation in BV2 microglia by activating the farnesoid X receptor (FXR).[1][11] This activation leads to a reduction in the release of pro-inflammatory factors.[1]
-
In studies related to multiple sclerosis, GA-A has been found to modulate neuroimmunity by increasing anti-inflammatory markers like IL-4 and suppressing inflammatory markers such as IL-1β and IL-6.[1]
-
Furthermore, GA-A demonstrates potential in treating asthma by inhibiting the TLR/NF-κB signaling pathway, thereby reducing the inflammatory response in the airways.[1]
Hepatoprotective Activity
GA-A has shown protective effects against liver damage. It can enhance the survival rate and improve liver function in mice with α-amanitin-induced liver poisoning by inhibiting the JAK2-STAT3 pathway.[1][8] In the context of non-alcoholic fatty liver disease, GA-A modulates signaling pathways related to free fatty acid synthesis and inflammation, such as NF-κB and AMPK.[1]
Comparative Quantitative Data
The following tables summarize the quantitative data on the bioactivity of this compound from various studies.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Assay Type | IC50 Value | Reference |
| Mouse P388 | Cytotoxicity Assay | 7.25 μM | [5] |
| Human SGC7901 | Cytotoxicity Assay | 7.25 μM | [5] |
| Human Leukemia Nalm-6 | MTT Assay | 140 μg/mL (after 48h) | [7] |
| Human Hepatocellular Carcinoma (HepG2) | CCK-8 Assay | ~100 µmol/l (significant inhibition at 48h) | [6] |
| Human Hepatocellular Carcinoma (SMMC7721) | CCK-8 Assay | ~75 µmol/l (significant inhibition at 48h) | [6] |
Table 2: Effect of this compound on Apoptosis
| Cell Line | Treatment Concentration & Duration | Key Findings | Reference |
| Human Leukemia Nalm-6 | 140 μg/mL for 48 hours | Significant induction of apoptosis. | [7] |
| Human Hepatocellular Carcinoma (HepG2) | 100 µmol/l for 48 hours | Increased expression of cleaved caspase-3. | [6] |
| Human Hepatocellular Carcinoma (SMMC7721) | 75 µmol/l for 48 hours | Increased expression of cleaved caspase-3. | [6] |
| B-cell lymphoma | Not specified | Dose-dependent increase in active caspases 9 and 3, release of cytochrome c. | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments used to validate the bioactive findings of this compound.
1. Cell Viability Assay (MTS Assay)
This protocol is adapted from studies on lymphoma cells.[5]
-
Cell Seeding: Seed cells at a density of 1×10⁴ cells/well in 100μl of appropriate culture medium in a flat-bottom 96-well plate.
-
Treatment: Add this compound to the wells to achieve final concentrations of 5, 10, 20, and 40μM. Include untreated control wells.
-
Incubation: Incubate the plate for 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
MTS Reagent Addition: Following the treatment period, add 20μl of CellTiter 96 AQueous One Solution Cell Proliferation Assay reagent (MTS) to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
Data Acquisition: Measure the absorbance at 490nm using a 96-well plate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
2. Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)
This protocol is based on the methodology used for Nalm-6 cells.[7]
-
Cell Culture and Treatment: Culture Nalm-6 cells and treat them with the desired concentration of this compound (e.g., 140 μg/mL) for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
-
Data Analysis: Use appropriate software (e.g., FlowJo) to quantify the percentage of apoptotic cells.
3. Western Blot Analysis
This is a general protocol for detecting protein expression levels.[6][12]
-
Cell Lysis: Treat cells with this compound for the specified time, then lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl-sulfate polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved caspase-3, p21, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound.
Caption: this compound-induced mitochondrial apoptosis pathway.
Caption: Inhibition of the JAK/STAT signaling pathway by this compound.
Caption: Experimental workflow for validating the anti-cancer activity of this compound.
Conclusion
The collective evidence strongly validates the bioactive potential of this compound as a multi-target therapeutic agent. Its efficacy in inducing cancer cell apoptosis, suppressing inflammation, and protecting vital organs highlights its promise in drug development. While in vitro and preclinical data are robust, further in-depth research and well-designed clinical trials are imperative to translate these findings into novel therapeutic strategies for a range of human diseases.[4] This guide serves as a foundational resource to aid in these future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 8. Ganoderic acid A attenuated hepatic impairment by down-regulating the intracellular JAK2-STAT3 signaling pathway in induced mushroom poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Ganolucidic Acid A: A Comparative Analysis of Bioactivity Against Other Ganoderic Acids
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ganolucidic Acid A and Other Ganoderic Acids in Key Bioassays.
This compound, a lanostane (B1242432) triterpenoid (B12794562) from the medicinal mushroom Ganoderma lucidum, is one of many bioactive ganoderic acids (GAs) investigated for its therapeutic potential. This guide provides a comparative analysis of this compound against other prominent ganoderic acids, focusing on their performance in critical anticancer and anti-inflammatory bioassays. The information herein is supported by experimental data to aid in research and development decisions.
Anticancer Activity: Cytotoxicity and Mechanistic Insights
This compound and its counterparts have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their primary mechanisms of action involve inducing apoptosis (programmed cell death) and causing cell cycle arrest.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell proliferation. The following tables summarize the reported IC50 values for this compound and other ganoderic acids across various cancer cell lines.
Disclaimer: The experimental conditions, including cell lines and incubation times, may vary between studies. Direct comparison of IC50 values should be made with caution.
Table 1: Comparative IC50 Values of Ganoderic Acids in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Reference(s) |
| This compound | NALM-6 | Leukemia | ~255 µM (140 µg/mL) | 48 | [1] |
| Ganoderic acid T | HCT-116 | Colon Carcinoma | 15.7 | 24 | [2] |
| Ganoderic acid D | HeLa | Cervical Cancer | 17.3 | Not Specified | [3][4] |
| Ganoderic acid DM | MCF-7 | Breast Cancer | ~50 | Not Specified | [5] |
| Ganoderic acid Y | H460 | Lung Cancer | 22.4 | Not Specified | [5] |
| 7-oxo-ganoderic acid Z | H460 | Lung Cancer | 43.1 | Not Specified | [5] |
| Ganoderic acid AM1 | HeLa | Cervical Cancer | 19.8 | Not Specified | [6] |
Mechanisms of Action: Cell Cycle Arrest
Different ganoderic acids exhibit distinct effects on the cell cycle, a critical pathway for cancer proliferation. This compound has been shown to induce cell cycle arrest at the G0/G1 phase.[3] This contrasts with other ganoderic acids, providing different avenues for therapeutic intervention.
Table 2: Comparison of Cell Cycle Arrest Mechanisms
| Compound | Phase of Arrest | Cell Line(s) | Reference(s) |
| This compound | G0/G1 | Hepatocellular Carcinoma | [3] |
| Ganoderic acid DM | G1 | Breast Cancer (MCF-7) | [3] |
| Ganoderic acid D | G2/M | Cervical Cancer (HeLa) | [3] |
| Ganoderic acid T | G1 | Lung Cancer (95-D) | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and, consequently, the cytotoxic potential of a compound.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the ganoderic acid (e.g., this compound) and a vehicle control (like DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, the media is replaced with fresh media containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 3-4 hours to allow for the conversion of MTT into formazan (B1609692) crystals by metabolically active cells.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: Cell viability is calculated as a percentage relative to the control group. The IC50 value is then determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[4]
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer. Ganoderic acids have been shown to possess potent anti-inflammatory properties, primarily by inhibiting the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.
Comparative Anti-inflammatory Efficacy
The inhibition of inflammatory pathways is a key measure of a compound's anti-inflammatory potential. Several ganoderic acids, including this compound, target the NF-κB signaling pathway, a central regulator of inflammation.
Table 3: Comparative Anti-inflammatory Activity of Ganoderic Acids
| Compound | Bioassay | IC50 Value (µM) | Cell Line / System | Reference(s) |
| This compound | Inhibition of NF-κB Pathway | Not specified | Murine Macrophages | [8] |
| Ganoderic acid C1 | Inhibition of TNF-α Production | ~43.3 µM (24.5 µg/mL) | Murine Macrophages | [9] |
| Various Ganoderic Acids | Inhibition of NO Production | 4.68 - 15.49 | RAW 264.7 Macrophages | [3] |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound, along with other ganoderic acids such as C1 and DM, exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it promotes the transcription of genes for pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like iNOS, which produces nitric oxide.[9] Ganoderic acids can interfere with this pathway, preventing NF-κB activation and subsequent inflammation.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Test)
This assay quantifies the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants as an indicator of iNOS activity.
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are plated in 96-well plates. The cells are then pre-treated with various concentrations of the test ganoderic acid for 1-2 hours.
-
Inflammatory Challenge: Inflammation is induced by adding an inflammatory agent like lipopolysaccharide (LPS) to the wells. A negative control group (no LPS) and a positive control group (LPS only) are included.
-
Incubation: The plates are incubated for 24 hours to allow for NO production.
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant. This leads to a diazotization reaction, forming a purple azo compound.
-
Absorbance Measurement: The absorbance is measured at approximately 540 nm. The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-only control group.
Conclusion
The available data indicate that this compound is a potent bioactive compound with significant anticancer and anti-inflammatory properties. Its cytotoxic efficacy and mechanism of inducing G0/G1 cell cycle arrest position it as a valuable candidate for further oncological research. While direct comparative data is still emerging, the existing body of evidence suggests that different ganoderic acids may offer distinct advantages depending on the therapeutic target. For instance, the varied effects on cell cycle arrest among this compound, Ganoderic acid T, and Ganoderic acid D suggest they may be suitable for different cancer types with specific cell cycle dysregulations. Similarly, in the context of inflammation, while many ganoderic acids target the central NF-κB pathway, compounds like Ganoderic acid C1 have demonstrated particularly potent inhibition of TNF-α. Future head-to-head comparative studies under standardized conditions are crucial to fully elucidate the relative potencies and specific applications of this promising class of natural compounds.
References
- 1. brieflands.com [brieflands.com]
- 2. academy.miloa.eu [academy.miloa.eu]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Ganolucidic Acid A and Standard Chemotherapeutic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer efficacy of Ganolucidic acid A (GAA), a bioactive triterpenoid (B12794562) from the mushroom Ganoderma lucidum, with standard chemotherapeutic drugs. The information presented is collated from various experimental studies to offer a data-driven overview for research and drug development purposes.
Data Presentation: Comparative Cytotoxicity
The cytotoxic effects of this compound and standard chemotherapeutic drugs are typically evaluated using the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following tables summarize the IC50 values for this compound and several standard chemotherapeutic drugs across various cancer cell lines.
Disclaimer: The IC50 values presented below are collated from different studies. Direct comparison of these values should be approached with caution as experimental conditions such as cell line passage number, incubation time, and specific assay protocols can influence the results.
Table 1: Comparative IC50 Values in Hepatocellular Carcinoma (HCC) Cell Lines
| Compound | Cell Line | IC50 (µM) | Incubation Time (hours) |
| This compound | HepG2 | 187.6 | 24 |
| 203.5 | 48 | ||
| SMMC7721 | 158.9 | 24 | |
| 139.4 | 48 | ||
| Cisplatin | HepG2 | 16.09[1] | 24 |
| Doxorubicin | HepG2 | 12.2 | 24 |
Table 2: Comparative IC50 Values in Cervical Cancer (HeLa) Cell Lines
| Compound | Cell Line | IC50 (µM) | Incubation Time (hours) |
| Ganoderic Acid T (a related ganoderic acid) | HeLa | 13 ± 1.4[2] | 24 |
| Doxorubicin | HeLa | 1.0 - 2.4[3][4] | 48 |
| Cisplatin | HeLa | ~28.77 µg/mL (~95.9 µM) | 24 |
Table 3: Comparative IC50 Values in Breast Cancer (MCF-7) Cell Lines
| Compound | Cell Line | IC50 (µM) | Incubation Time (hours) |
| This compound derivative (A6) | MCF-7 | < 50 (inhibition of 63.64% at 50 µM)[5] | 48 |
| Doxorubicin | MCF-7 | 0.1 - 8.3 | 48 - 72 |
| Paclitaxel | MCF-7 | Varies | 72 |
Table 4: Synergistic Effect of this compound with Cisplatin in Gallbladder Cancer
A study on gallbladder cancer (GBC-SD) cells demonstrated that this compound can enhance the cytotoxic effect of cisplatin.
| Treatment | IC50 of Cisplatin (µM) |
| Cisplatin alone | 8.98[6][7][8] |
| Cisplatin + this compound (60 µM) | 4.07[6][7][8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are the standard protocols for the key assays used to evaluate the efficacy of anti-cancer compounds.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound or standard chemotherapeutic drug) in the culture medium. The final solvent concentration (e.g., DMSO) should be less than 0.1%. Remove the old medium and treat the cells with various concentrations of the compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with solvent).
-
MTT Incubation: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value using a dose-response curve.[9][10]
MTT Cell Viability Assay Workflow.
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay quantifies the apoptotic cell population induced by a compound.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label like FITC. Propidium Iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, which is characteristic of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.[9][11][12]
Annexin V/PI Apoptosis Assay Workflow.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol analyzes the effect of a compound on cell cycle progression.
Principle: Propidium Iodide (PI) binds stoichiometrically to DNA. The fluorescence intensity of PI is directly proportional to the DNA content in a cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS.
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer.[3][9]
Cell Cycle Analysis Workflow.
Signaling Pathways
This compound and standard chemotherapeutic drugs exert their anti-cancer effects through various signaling pathways. The diagrams below illustrate some of the key pathways involved.
This compound: p53-MDM2 Pathway
This compound and its derivatives have been shown to induce apoptosis by regulating the p53 signaling pathway. It is suggested that they may bind to MDM2, inhibiting the MDM2-p53 interaction. This leads to the accumulation and activation of p53, which in turn transcriptionally activates pro-apoptotic genes.[5]
GAA-mediated p53-MDM2 Apoptosis Pathway.
This compound: PI3K/Akt Signaling Pathway
This compound has been found to inhibit the PI3K/Akt signaling pathway in some cancer cells. Inhibition of this pathway leads to decreased cell proliferation and survival, and can induce apoptosis and autophagy.[4][7][8]
GAA-mediated Inhibition of PI3K/Akt Pathway.
Doxorubicin: Mechanism of Action
Doxorubicin, a widely used chemotherapeutic drug, primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis. It is also known to generate reactive oxygen species (ROS), which contribute to its cytotoxicity.
Doxorubicin's Primary Mechanisms of Action.
References
- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic acid a potentiates cisplatin’s cytotoxicity on gallbladder cancer cells by promoting DNA damage and inhibiting cell stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. The Role of mTOR in the Doxorubicin-Induced Cardiotoxicity: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ganoderic acid a potentiates cisplatin's cytotoxicity on gallbladder cancer cells by promoting DNA damage and inhibiting cell stemness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation [mdpi.com]
- 12. spandidos-publications.com [spandidos-publications.com]
Ensuring Reproducibility in Ganoderic Acid A Research: A Comparative Guide
To ensure the reproducibility of experiments involving Ganoderic acid A (GAA), a bioactive triterpenoid (B12794562) from Ganoderma lucidum, researchers must have access to standardized protocols, comparative data, and a clear understanding of its molecular interactions. This guide provides an objective comparison of GAA's performance with other alternatives, supported by experimental data, detailed methodologies, and visualizations of key signaling pathways to aid researchers, scientists, and drug development professionals in designing robust and repeatable experiments.
Data Presentation: Comparative Efficacy
The biological activity of Ganoderic acid A is often compared with other structurally related ganoderic acids and other natural compounds with similar therapeutic potential, such as quercetin (B1663063). The following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Anti-Cancer Activity of Ganoderic Acid A and Comparators
| Compound | Cell Line | Assay | IC50 Value | Citation |
| Ganoderic Acid A | HepG2 (Hepatocellular Carcinoma) | CCK-8 | 187.6 µmol/l (24h), 203.5 µmol/l (48h) | [1] |
| SMMC7721 (Hepatocellular Carcinoma) | CCK-8 | 158.9 µmol/l (24h), 139.4 µmol/l (48h) | [1] | |
| MDA-MB-231 (Breast Cancer) | MTT | Not specified, significant inhibition at 40 µM | [2] | |
| Ganoderic Acid F | MDA-MB-231 (Breast Cancer) | Cell Proliferation | Less potent than GA-A and GA-H | [3] |
| Ganoderic Acid H | MDA-MB-231 (Breast Cancer) | Cell Proliferation | Comparable to GA-A | [3] |
| Ganoderic Acid DM | Breast Cancer Cells | Cell Proliferation | Effective inhibitor | [4] |
| Quercetin | CT-26 (Colon Carcinoma) | MTT | Apoptosis induced at 10-120 µM | [5] |
| MCF-7 (Breast Cancer) | MTT | Apoptosis induced at 10-120 µM | [5] |
Table 2: In Vivo Anti-Inflammatory and Anti-Tumor Activity
| Compound | Animal Model | Dosage | Key Outcomes | Citation |
| Ganoderic Acids (General) | ApoE-/- mice (Atherosclerosis) | 5 and 25 mg/kg/d | Significantly inhibited AS development, increased plaque stability | [6] |
| Deacetyl Ganoderic Acid F | LPS-stimulated mice | Not specified | Suppressed serum levels of TNF-α and IL-6 | [7] |
| Ganoderic Acid A | α-Amanitin poisoned mice | Not specified | Significantly improved survival rate and liver function | [8][9] |
| Quercetin | Mice with CT-26 tumors | 100 and 200 mg/kg | Significantly higher survival rate | [5] |
| Mice with MCF-7 tumors | 100 and 200 mg/kg | Significantly higher survival rate | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for the extraction, quantification, and in vitro analysis of Ganoderic acid A.
Protocol 1: Extraction of Ganoderic Acids from Ganoderma lucidum
-
Preparation : Obtain dried and powdered fruiting bodies of Ganoderma lucidum.
-
Solvent Extraction : Macerate the powdered material with 95% ethanol (B145695) at a solid-to-liquid ratio of 1:20 (w/v).
-
Extraction Conditions : Perform the extraction at 60-80°C for at least 2 hours with continuous stirring. Repeat the process three times for optimal yield.
-
Filtration and Concentration : After each extraction, filter the mixture to separate the ethanolic extract from the solid residue. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude triterpenoid extract.
-
Purification : The crude extract can be further purified by dissolving it in distilled water and extracting it with ethyl acetate. The organic layer is then extracted with a saturated sodium bicarbonate solution. The pH of the bicarbonate extract is adjusted to 2-3 with HCl, followed by extraction with ethyl acetate. The final solution is concentrated and lyophilized to obtain purified ganoderic acids[10].
Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC (RP-HPLC) method is essential for the accurate quantification of Ganoderic acid A.
-
System : Agilent 1260 Infinity HPLC system or equivalent.
-
Mobile Phase : Gradient elution with acetonitrile (B52724) and 0.1% acetic acid in water[11][12].
-
Gradient Program : A typical gradient could be: 0 min, 25% acetonitrile; 35 min, 35% acetonitrile; 45 min, 45% acetonitrile; 90 min, 100% acetonitrile[10].
-
Temperature : 30°C[10].
-
Standard Preparation : Prepare a stock solution of Ganoderic acid A in methanol (B129727) and create a series of working standards for a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL)[13].
-
Sample Preparation : The dried extract is re-dissolved in a known volume of methanol and filtered through a 0.2 µm syringe filter before injection[13].
Protocol 3: In Vitro Cell Viability Assay (CCK-8/MTT)
-
Cell Seeding : Seed cells (e.g., HepG2, SMMC7721) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment : Treat the cells with varying concentrations of Ganoderic acid A for 24, 48, and 72 hours.
-
Assay : Add Cell Counting Kit-8 (CCK-8) or MTT solution to each well and incubate according to the manufacturer's instructions.
-
Measurement : Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis : Calculate the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis[1].
Protocol 4: Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis : After treatment with Ganoderic acid A, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE : Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Transfer : Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., p-JAK2, p-STAT3, p-p65, p-IκBα) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system[7][14][15].
Mandatory Visualization: Signaling Pathways and Workflows
To facilitate a deeper understanding of the molecular mechanisms and experimental designs, the following diagrams are provided in Graphviz DOT language.
Ganoderic Acid A and the JAK/STAT3 Signaling Pathway
Ganoderic acid A has been shown to inhibit the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway, which is often constitutively active in cancer cells[2][8][9][16][17]. This inhibition can enhance the chemosensitivity of cancer cells to other therapeutic agents[16].
Caption: Inhibition of the JAK/STAT3 signaling pathway by Ganoderic Acid A.
Ganoderic Acid A and the NF-κB Signaling Pathway
The anti-inflammatory effects of Ganoderic acid A are largely attributed to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway[6][7][14][15][18][19]. This pathway is a key regulator of the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by Ganoderic Acid A.
Experimental Workflow for Comparative Analysis
A standardized workflow is critical for comparing the bioactivity of Ganoderic acid A with other compounds.
Caption: A typical experimental workflow for in vitro comparative analysis.
By adhering to detailed protocols and utilizing comparative data, researchers can enhance the reproducibility of their findings and contribute to a more robust understanding of the therapeutic potential of Ganoderic acid A.
References
- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. Ganoderic acid A attenuated hepatic impairment by down-regulating the intracellular JAK2-STAT3 signaling pathway in induced mushroom poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. dl.begellhouse.com [dl.begellhouse.com]
- 13. benchchem.com [benchchem.com]
- 14. In vitro effects of Ganoderic acid A on NF-κB-mediated inflammatory response in caerulein-stimulated pancreatic acinar cells [signavitae.com]
- 15. oss.signavitae.com [oss.signavitae.com]
- 16. Inhibition of the JAK-STAT3 signaling pathway by ganoderic acid A enhances chemosensitivity of HepG2 cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Ganolucidic Acid A
For researchers, scientists, and drug development professionals invested in the therapeutic potential of Ganoderma species, the accurate quantification of its bioactive triterpenoids, such as Ganolucidic acid A, is paramount. This guide provides an objective comparison of the two predominant analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for quality control, pharmacokinetic studies, and ensuring the consistency of herbal medicinal products.
The structural similarity and wide concentration range of triterpenoids in Ganoderma extracts present a significant challenge for their separation and quantification.[1] Consequently, robust and validated analytical methods are essential for reliable analysis. This guide focuses on the cross-validation parameters of HPLC-UV/DAD and LC-MS/MS methods, offering a comparative overview to aid in the selection of the most suitable method for a given application.
Comparison of Analytical Methods
The choice between HPLC-UV/DAD and LC-MS/MS for the analysis of this compound depends on the specific requirements of the study. For routine quality control where this compound is present in sufficient concentrations, a validated HPLC-UV/DAD method can be a reliable and cost-effective solution.[1][2] However, for research applications requiring high sensitivity and selectivity for complex mixtures or quantification of trace-level compounds, the superior performance of LC-MS/MS is often necessary.[3][4]
Quantitative Data Summary
The following table summarizes the key performance parameters for HPLC-UV/DAD and LC-MS/MS methods for the quantification of this compound, based on published validation data.
| Parameter | HPLC-UV/DAD | LC-MS/MS | Reference |
| Linearity (R²) | >0.999 | >0.998 | [4][5] |
| Limit of Detection (LOD) | 3.0–25.0 ng/mL | 0.66–6.55 µg/kg | [3][4] |
| Limit of Quantification (LOQ) | 20.0–40.0 ng/mL | 2.20–21.84 µg/kg | [3][4] |
| Accuracy (Recovery) | 90.0%–105.7% | 89.1%–114.0% | [3][4] |
| Precision (RSD) | <6.2% | <8.1% | [3][4] |
Note: The presented values are indicative and can vary based on the specific instrumentation, column, and experimental conditions.
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the HPLC-UV/DAD and LC-MS/MS analysis of this compound.
Sample Preparation
A general sample preparation procedure for Ganoderma samples involves the following steps:
-
Extraction: The dried and powdered fruiting bodies or spores of Ganoderma are extracted with a suitable solvent, such as methanol, ethanol, or chloroform, often facilitated by ultrasonication.[1][3]
-
Filtration: The resulting extract is filtered through a 0.2 µm or 0.45 µm syringe filter to remove particulate matter before injection into the chromatography system.[3][6]
High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)
This is a widely used, robust, and cost-effective technique for the quantitative analysis of this compound.[1]
-
Chromatographic System: An HPLC system equipped with a DAD detector.[2]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[2][7]
-
Mobile Phase: A gradient elution is typically employed using two solvents:
-
Flow Rate: A typical flow rate is 1.0 mL/min.[5]
-
Detection: The detection wavelength is generally set at 252 nm or 254 nm.[2][8]
-
Quantification: this compound is quantified by comparing the peak area of the sample with that of a certified reference standard.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV/DAD, making it ideal for the analysis of complex samples and trace amounts of this compound.[3]
-
Chromatographic System: An LC system coupled to a triple-quadrupole mass spectrometer.[3]
-
Column: A C18 reversed-phase column (e.g., Agilent Zorbax XDB C18, 250 mm × 4.6 mm, 5 µm) is suitable.[3]
-
Mobile Phase: An isocratic or gradient mobile phase can be used. A common mobile phase consists of acetonitrile, water, and formic acid (e.g., 42:58:0.5, v/v/v).[3]
-
Flow Rate: A typical flow rate is around 0.4 mL/min to 1.0 mL/min.[3][6]
-
Mass Spectrometry:
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) operating in negative or positive ion mode.[3][4]
-
Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode is used for quantification, providing high selectivity and sensitivity.[3][4]
-
-
Quantification: Quantification is performed using the peak area ratio of the analyte to an internal standard.[3]
Visualizing the Workflow
To better illustrate the processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical workflow for the cross-validation of analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ganoderma-market.com [ganoderma-market.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
- 9. CN102721764B - Method for measuring ganoderic acid A, B, C2 content in ganoderma lucidum alcohol extract - Google Patents [patents.google.com]
Validating the Mechanism of Action for Ganolucidic Acid A: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ganolucidic acid A's (GA-A) performance against other alternatives, supported by experimental data. GA-A, a prominent triterpenoid (B12794562) from Ganoderma lucidum, exhibits significant anti-cancer activity through a multi-targeted approach.
This compound has been shown to inhibit cancer cell proliferation, and invasion, and induce programmed cell death (apoptosis) across a range of cancer cell lines. Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways crucial for tumor growth and survival. This guide synthesizes available data to validate its proposed mechanisms and compares its efficacy with other Ganoderic acids and conventional chemotherapeutic agents.
Comparative Efficacy Against Cancer Cell Lines
The cytotoxic effects of this compound have been quantified in various cancer cell lines, with its efficacy often compared to standard chemotherapeutic drugs like cisplatin. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| Compound | Cell Line | IC50 (µM) | Incubation Time (hours) | Citation |
| This compound | HepG2 (Hepatocellular Carcinoma) | 187.6 - 203.5 | 24 - 48 | |
| SMMC7721 (Hepatocellular Carcinoma) | 139.4 - 158.9 | 24 - 48 | ||
| MDA-MB-231 (Breast Cancer) | Not explicitly provided, but demonstrated dose-dependent inhibition | 24 | ||
| Cisplatin | HepG2 (Hepatocellular Carcinoma) | ~16.7 (Calculated from µg/mL) | Not Specified | |
| GBC-SD (Gallbladder Cancer) | 8.98 | 24 | ||
| This compound + Cisplatin | GBC-SD (Gallbladder Cancer) | 4.07 (for Cisplatin) | 24 | |
| Ganoderic acid T | 95-D (Lung Cancer) | ~59.3 (Calculated from µg/mL) | Not Specified |
Validated Mechanisms of Action
This compound exerts its anti-tumor effects by modulating several critical signaling pathways involved in cell survival, proliferation, and apoptosis.
Induction of Apoptosis via the Caspase Cascade
GA-A is a potent inducer of apoptosis. This programmed cell death is primarily executed through the activation of the caspase cascade. Experimental evidence shows that GA-A treatment leads to an increase in the expression of cleaved caspase-3, a key executioner caspase. This activation is often preceded by the release of cytochrome c from the mitochondria and the modulation of Bcl-2 family proteins, indicating the involvement of the intrinsic apoptotic pathway. Specifically, GA-A has been shown to upregulate the pro-apoptotic protein Bax while having a less significant effect on the anti-apoptotic protein Bcl-2, thereby decreasing the Bcl-2/Bax ratio and promoting apoptosis.
This compound Induced Apoptosis Pathway
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. GA-A has been shown to inhibit the NF-κB signaling pathway. This inhibition is thought to occur through the suppression of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB. By blocking NF-κB activation, GA-A can sensitize cancer cells to apoptosis and inhibit the expression of NF-κB target genes involved in inflammation and cell proliferation.
Inhibition of the NF-κB Signaling Pathway by this compound
Downregulation of the JAK/STAT3 Pathway
The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway is another critical signaling cascade often hyperactivated in cancer, contributing to cell proliferation, survival, and angiogenesis. GA-A has been demonstrated to significantly suppress both constitutive and IL-6-induced STAT3 phosphorylation. This inhibition is achieved through the suppression of the upstream kinases JAK1 and JAK2. By downregulating the JAK/STAT3 pathway, GA-A can inhibit the expression of STAT3 target genes, such as the anti-apoptotic proteins Bcl-xL and Mcl-1, leading to increased apoptosis. Furthermore, inhibition of this pathway by GA-A has been shown to enhance the chemosensitivity of cancer cells to cisplatin.
Inhibition of the JAK/STAT3 Signaling Pathway by this compound
Regulation of the p53-MDM2 Pathway
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Its activity is tightly regulated by the murine double minute 2 (MDM2) oncoprotein, which targets p53 for degradation. GA-A and its derivatives have been shown to interact with MDM2, inhibiting the p53-MDM2 interaction. This disruption leads to the stabilization and accumulation of p53, which in turn can activate the transcription of genes involved in cell cycle arrest and apoptosis. The binding affinity of a GA-A derivative (A2) to MDM2 has been reported with a dissociation constant (KD) of 1.68 µM, indicating a significant interaction.
Regulation of the p53-MDM2 Pathway by this compound
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.
Western Blot Analysis for Phosphorylated STAT3
This technique is used to detect the phosphorylation status of STAT3, a key indicator of JAK/STAT3 pathway activation.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total STAT3.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
-
Treatment: After 24 hours, pre-treat the cells with this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The relative luciferase activity indicates the level of NF-κB transcriptional activation.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent by targeting multiple, critical signaling pathways involved in tumor progression. Its ability to induce apoptosis, inhibit cell proliferation and invasion, and modulate key regulatory pathways such as the caspase cascade, NF-κB, JAK/STAT3, and p53-MDM2, validates its proposed mechanism of action. The comparative data, while still emerging, suggests that GA-A's efficacy is comparable to or, in some contexts, can synergize with conventional chemotherapeutics. The detailed experimental protocols provided in this guide serve as a resource for researchers to further investigate and validate the therapeutic potential of this compound. Further head-to-head comparative studies with other Ganoderic acids and standard-of-care drugs are warranted to fully elucidate its clinical promise.
The Influence of Ganoderic Acid A on Gut Microbiota: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate interplay between therapeutic compounds and the gut microbiome is a burgeoning field of research, offering novel insights into disease pathogenesis and treatment. Ganoderic acid A (GA-A), a prominent triterpenoid (B12794562) from the medicinal mushroom Ganoderma lucidum, has garnered significant attention for its potential to modulate the gut microbiota and alleviate various pathological conditions. This guide provides a comprehensive comparison of the effects of ganoderic acid A on gut microbiota composition against other relevant alternatives, supported by experimental data and detailed methodologies.
Comparative Analysis of Gut Microbiota Modulation
The following tables summarize the quantitative effects of ganoderic acid A and its alternatives—Ganoderma lucidum polysaccharides (GLP), the first-line type 2 diabetes drug Metformin, and the common inflammatory bowel disease (IBD) medication 5-aminosalicylic acid (5-ASA)—on the gut microbiota in preclinical models.
Table 1: Effects on Gut Microbiota in a Murine Model of Ulcerative Colitis (UC)
| Treatment Group | Key Microbial Changes | Quantitative Data (Relative Abundance) | Reference |
| Ganoderic Acid A | ↓ Proteobacteria↑ Lactobacillus↑ Oscillospira↑ Odoribacter↑ Ruminococcus | - Proteobacteria: Significantly decreased compared to DSS-vehicle group.- Lactobacillus, Oscillospira, Odoribacter, Ruminococcus: Significantly enriched. | [1][2] |
| Metformin | ↓ Firmicutes/Bacteroidetes ratio↑ Akkermansia↑ Lactobacillus↓ Escherichia shigella | - F/B ratio: Lowered compared to DSS-treated group.- Akkermansia and Lactobacillus: Significantly increased abundance.- Escherichia shigella: Decreased abundance. | [3][4] |
| 5-Aminosalicylic Acid (5-ASA) | ↑ Firmicutes↓ Proteobacteria (specifically Escherichia-Shigella)↓ Bacteroidetes | - Firmicutes: Significantly increased after treatment.- Proteobacteria (Escherichia-Shigella): Decreased abundance in inflamed mucosa of treated patients.- Bacteroidetes: Significantly decreased after treatment. | [5][6] |
Table 2: Effects on Gut Microbiota in a Murine Model of Hyperlipidemia
| Treatment Group | Key Microbial Changes | Quantitative Data (Relative Abundance) | Reference |
| Ganoderic Acid A | Modulates various function-related microbial phylotypes. Increased Short-Chain Fatty Acids (SCFAs). | - Modulated the relative abundance of 46 key gut microbial phylotypes (OTUs) that were correlated with at least one lipid metabolic parameter. | [7][8] |
| Ganoderma lucidum Polysaccharides (GLP) | ↓ Aerococcus↓ Ruminococcus↑ Blautia↑ Bacteroides | - Reduced abundance of harmful bacteria and increased levels of beneficial bacteria. | [9][10] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for the replication and validation of findings.
16S rRNA Gene Sequencing for Gut Microbiota Analysis in a Murine Model
This protocol outlines a standard workflow for analyzing the gut microbiota composition from mouse fecal samples.
-
Fecal Sample Collection: Aseptically collect fresh fecal pellets from each mouse into sterile microtubes. Immediately freeze the samples in liquid nitrogen and store them at -80°C until DNA extraction.[11]
-
Genomic DNA Extraction: Extract total bacterial DNA from approximately 200 mg of frozen fecal sample using a commercially available kit, such as the QIAamp PowerFecal Pro DNA Kit (QIAGEN), following the manufacturer's instructions.[11]
-
16S rRNA Gene Amplification: Amplify the V3-V4 hypervariable regions of the bacterial 16S rRNA gene using specific primers (e.g., 341F: 5'-CCTAYGGGRBGCASCAG-3' and 806R: 5'-GGACTACNNGGGTATCTAAT-3'). The PCR reaction should be performed in a thermal cycler with a high-fidelity DNA polymerase.
-
Library Preparation and Sequencing: Purify the PCR products and prepare sequencing libraries using a kit such as the NEBNext® Ultra™ DNA Library Prep Kit for Illumina. Sequence the pooled libraries on an Illumina MiSeq platform (2x250 bp paired-end reads).[11]
-
Bioinformatic Analysis:
-
Quality Control: Trim raw sequencing reads to remove adapters and low-quality bases using tools like Trimmomatic.
-
Denoising and OTU Clustering: Process the quality-filtered reads using a pipeline such as QIIME 2 or DADA2 to denoise sequences and cluster them into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) at a 97% similarity threshold.
-
Taxonomic Assignment: Assign taxonomy to the OTUs/ASVs by aligning them against a reference database like Greengenes or SILVA.
-
Statistical Analysis: Perform alpha diversity (e.g., Shannon, Simpson indices) and beta diversity (e.g., Bray-Curtis, Jaccard distances) analyses. Use statistical tests like LEfSe (Linear discriminant analysis Effect Size) to identify differentially abundant taxa between experimental groups.
-
Signaling Pathways and Mechanisms of Action
Ganoderic acid A's modulation of the gut microbiota is intricately linked to its influence on host signaling pathways, contributing to its therapeutic effects.
Experimental Workflow for Investigating Ganoderic Acid A's Effects
Caption: Experimental workflow for studying the effects of Ganoderic Acid A on gut microbiota.
Ganoderic Acid A's Regulation of the TLR4/MyD88/NF-κB Signaling Pathway
In inflammatory conditions such as colitis, gut dysbiosis can lead to an increase in lipopolysaccharide (LPS), a component of Gram-negative bacteria. LPS activates the Toll-like receptor 4 (TLR4) signaling pathway, leading to a pro-inflammatory cascade. Ganoderic acid A has been shown to inhibit this pathway.
Caption: Ganoderic Acid A inhibits the pro-inflammatory TLR4/MyD88/NF-κB signaling pathway.
Ganoderic Acid A's Modulation of the Aryl Hydrocarbon Receptor (AhR) Pathway
Ganoderic acid A can promote the metabolism of dietary tryptophan by the gut microbiota, leading to the production of metabolites like indole-3-aldehyde (3-IAld). These metabolites act as ligands for the aryl hydrocarbon receptor (AhR), which plays a crucial role in maintaining intestinal homeostasis and barrier function.
Caption: Ganoderic Acid A promotes AhR activation through microbial tryptophan metabolism.
Conclusion
Ganoderic acid A demonstrates significant potential in modulating the gut microbiota to confer health benefits, particularly in the context of inflammatory and metabolic disorders. Its effects are comparable, and in some aspects distinct, from other therapeutic agents like Ganoderma lucidum polysaccharides, metformin, and 5-ASA. The ability of ganoderic acid A to not only alter the composition of the gut microbiome but also to influence key host signaling pathways underscores its promise as a multi-targeting therapeutic agent. Further clinical research is warranted to translate these preclinical findings into effective therapies for human diseases.
References
- 1. Ganoderic Acid Ameliorates Ulcerative Colitis by Improving Intestinal Barrier Function via Gut Microbiota Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Metformin Exerts Anti-inflammatory and Mucus Barrier Protective Effects by Enriching Akkermansia muciniphila in Mice With Ulcerative Colitis [frontiersin.org]
- 4. Metformin Affects Gut Microbiota Composition and Diversity Associated with Amelioration of Dextran Sulfate Sodium-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Aminosalicylic Acid Alters the Gut Bacterial Microbiota in Patients With Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Aminosalicylic Acid Alters the Gut Bacterial Microbiota in Patients With Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ganoderic acid A from Ganoderma lucidum ameliorates lipid metabolism and alters gut microbiota composition in hyperlipidemic mice fed a high-fat diet - Food & Function (RSC Publishing) [pubs.rsc.org]
- 9. Intake of Ganoderma lucidum polysaccharides reverses the disturbed gut microbiota and metabolism in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. heraldopenaccess.us [heraldopenaccess.us]
- 11. Microbiota DNA isolation, 16S rRNA amplicon sequencing, and bioinformatic analysis for bacterial microbiome profiling of rodent fecal samples - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ganolucidic Acid A: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is a cornerstone of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information, including operational and disposal plans for Ganolucidic acid A. By offering clear, procedural guidance, this content aims to be the preferred source for laboratory safety and chemical handling information, building trust through value beyond the product itself.
This compound, a triterpenoid (B12794562) found in Ganoderma lucidum, is not classified as a hazardous substance according to available safety data sheets.[1][2] However, its handling and disposal require careful consideration to ensure a safe laboratory environment and to minimize environmental impact. Standard laboratory chemical handling and disposal procedures should be followed.
Quantitative Data for this compound
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 98665-21-5 | [3][4][5][6][7] |
| Molecular Formula | C₃₀H₄₄O₆ | [3][6] |
| Molecular Weight | 500.67 g/mol | [6] |
| Appearance | Powder | [6] |
| Predicted Water Solubility | 0.0035 g/L | [3] |
| Solubility in Organic Solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [5][6] |
Experimental Protocols: Disposal Procedures
The appropriate disposal method for this compound is contingent on its physical state (solid or in solution) and whether it is contaminated with hazardous materials. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.
Uncontaminated, solid this compound is considered non-hazardous waste.
Methodology:
-
Ensure Proper Labeling: Confirm the primary container holding the this compound is clearly and accurately labeled.
-
Secure Packaging: Place the container of solid this compound into a larger, durable outer container to prevent accidental spills.
-
Standard Solid Waste Stream: Dispose of the securely packaged, uncontaminated solid this compound in the regular solid waste stream.
This compound is frequently used in laboratories dissolved in organic solvents. Due to its very low water solubility, drain disposal of this compound in any form is not recommended as it may persist in the drainage system.[3][8][9]
Methodology for Solutions in Organic Solvents (e.g., DMSO, Ethanol):
-
Consult EHS Guidelines: Prior to disposing of any chemical solution, always consult your institution's EHS guidelines. Disposal of organic solvents down the drain is generally prohibited.
-
Collect in Designated Waste Container: Pour the this compound solution into a designated hazardous waste container for organic solvents.
-
Properly Label Waste Container: Ensure the hazardous waste container is clearly labeled with its contents, including the name and concentration of the solvent and the solute (this compound).
-
Arrange for Pickup: Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste.
Any materials that have come into contact with this compound, such as personal protective equipment (PPE), weigh boats, or filter paper, should be disposed of based on the nature of the potential contamination. If these materials are contaminated with hazardous substances, they should be disposed of as hazardous waste. If they are only contaminated with non-hazardous this compound, they can typically be disposed of in the regular solid waste stream.
Mandatory Visualization
The following diagrams illustrate the decision-making workflow for the proper disposal of this compound and a conceptual signaling pathway for triterpenoid research.
References
- 1. biocrick.com [biocrick.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Showing Compound this compound (FDB013970) - FooDB [foodb.ca]
- 4. This compound | 和漢薬Wikiデータベース [inm.u-toyama.ac.jp]
- 5. This compound | CAS:98665-21-5 | Manufacturer ChemFaces [chemfaces.com]
- 6. This compound | CAS:98665-21-5 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Essential Safety and Operational Guide for Handling Ganolucidic Acid A
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Ganolucidic acid A. Adherence to these procedures is essential for ensuring a safe laboratory environment and proper handling of this compound.
Personal Protective Equipment (PPE)
When handling this compound in either solid or solution form, the following personal protective equipment is mandatory to minimize exposure and ensure safety.[1][2]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles with side-shields, approved under standards such as ANSI Z87.1 or EN 166 (EU).[3][4] |
| Hand Protection | Gloves | Chemical-resistant, disposable nitrile gloves are the minimum requirement.[4][5] For handling acids, consider using thick nitrile gloves.[6] Gloves must be inspected before use and removed immediately after contact with the chemical.[3][4] |
| Body Protection | Lab Coat/Gown | A long-sleeved lab coat is the minimum requirement.[4][5] An impervious lab coat or gown is recommended.[2] |
| Respiratory Protection | Respirator | Recommended when handling the powder form to prevent inhalation of dust.[2][3] |
| Footwear | Closed-toe Shoes | Required for all laboratory work to protect against spills and falling objects.[7] |
Safe Handling Procedures
Adherence to the following handling precautions is critical to prevent contamination and accidental exposure.
2.1. General Handling
-
Work in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.[2]
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in the designated handling area.[2]
-
Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[3]
-
Remove any contaminated clothing immediately and wash it before reuse.[3]
2.2. Handling Solid this compound
-
When weighing or transferring the powdered form, take care to avoid creating dust.[3]
-
Use appropriate tools (e.g., spatula, weigh paper) to handle the solid.
2.3. Preparing Solutions
-
When dissolving this compound, add the solvent to the solid slowly to avoid splashing.
-
If using an organic solvent, perform this task within a chemical fume hood.
Storage
Proper storage is essential to maintain the integrity of this compound.
| Storage Condition | Temperature | Container Requirements |
| Long-term | -20°C | Tightly closed container in a dry and well-ventilated place.[3] |
| Short-term | 2-8°C | Tightly closed container in a dry and well-ventilated place.[3] |
-
Materials to Avoid: Keep away from strong oxidizing/reducing agents and strong acids/alkalis.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety. Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.
4.1. Solid this compound Waste
-
Uncontaminated solid this compound may be considered non-hazardous waste.[8] However, it is best practice to handle it as chemical waste.
-
Procedure:
4.2. This compound Solutions
-
Solutions of this compound, particularly in organic solvents, should be treated as hazardous chemical waste.[8]
-
Procedure:
4.3. Contaminated Materials
-
All materials that have come into direct contact with this compound (e.g., gloves, pipette tips, weigh boats, empty containers) should be disposed of as hazardous chemical waste.[2]
Emergency Procedures
In the event of an accidental exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[3] |
| Skin Contact | Immediately flush the affected area with copious amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with copious amounts of water. Seek immediate medical attention.[3] |
Spill Response:
-
Evacuate the area if the spill is large or in a poorly ventilated space.
-
Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[3]
-
Prevent further leakage or spillage if it is safe to do so.[3]
-
For solid spills, carefully sweep up the material, avoiding dust formation, and place it in a suitable, closed container for disposal.[3]
-
For liquid spills, absorb with an inert material and place in a suitable, closed container for disposal.
-
Clean the spill area thoroughly.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 2. benchchem.com [benchchem.com]
- 3. biocrick.com [biocrick.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
